molecular formula C25H39N3O8 B1674458 Landiolol CAS No. 133242-30-5

Landiolol

Cat. No.: B1674458
CAS No.: 133242-30-5
M. Wt: 509.6 g/mol
InChI Key: WMDSZGFJQKSLLH-RBBKRZOGSA-N
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Description

Landiolol is an ultra-short-acting, highly cardioselective β₁-adrenergic receptor blocker. Its primary research applications focus on cardiovascular physiology and pharmacology, particularly in the management of tachyarrhythmias such as atrial fibrillation and flutter . Researchers value this compound for its unique pharmacological profile, which includes an exceptionally short elimination half-life of approximately 4 minutes and the highest β₁-selectivity (β₁/β₂ ratio of 255:1) among beta-blockers in clinical use . This high selectivity allows for potent negative chronotropic effects (heart rate reduction) with minimal negative inotropic effects (impact on contractility) and limited influence on blood pressure, making it an ideal tool for studying heart rate control in sensitive models . The compound is rapidly metabolized to inactive metabolites by esterases in the blood and liver, allowing for precise, titratable effects in experimental settings . Beyond cardiac research, this compound is a compound of interest in immunology and sepsis studies. Evidence suggests it may modulate inflammatory responses and improve outcomes in experimental models of sepsis, potentially through mechanisms involving the reduction of pro-inflammatory cytokines and the normalization of dysregulated gene expression . Its chemical structure is characterized as [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate . This compound hydrochloride (CAS 144481-98-1) is the common form supplied for investigative purposes . This product is supplied for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDSZGFJQKSLLH-RBBKRZOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158026
Record name Landiolol
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Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

133242-30-5
Record name Landiolol
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Record name Landiolol [USAN:INN]
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Record name Landiolol
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Record name Landiolol
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Landiolol mechanism of action in septic shock

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Landiolol in Septic Shock

Executive Summary

Septic shock is characterized by a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently complicated by persistent tachycardia due to profound adrenergic stress. This catecholamine surge, while initially a compensatory mechanism, can become maladaptive, leading to myocardial oxygen supply/demand mismatch, impaired diastolic filling, and a pro-inflammatory state. This compound, an ultra-short-acting and highly selective β1-adrenergic receptor antagonist, has been investigated as a therapeutic agent to mitigate the detrimental effects of this sympathetic overstimulation. This document provides a technical overview of this compound's mechanism of action in septic shock, summarizing its effects on cardiac function and immunomodulation, presenting quantitative data from key studies, detailing experimental protocols, and visualizing the core signaling pathways.

Core Mechanism of Action

This compound exerts its effects primarily through competitive, selective, and reversible blockade of β1-adrenergic receptors, which are predominantly located in the heart. Its high β1/β2 selectivity (approximately 8 times more selective than esmolol) and ultra-short half-life (around 4 minutes) make it a titratable agent for critically ill patients.[1][2] The proposed mechanisms in septic shock are twofold: hemodynamic control and immunomodulation.

Hemodynamic and Cardioprotective Effects

In the hyperdynamic phase of septic shock, excessive β1-adrenergic stimulation leads to persistent tachycardia. This reduces diastolic time, impairing coronary perfusion and ventricular filling, and increases myocardial oxygen consumption.[2][3] this compound directly counteracts this by:

  • Negative Chronotropy: Decreasing the heart rate, which prolongs diastolic filling time and improves coronary blood flow.

  • Improved Myocardial Efficiency: Reducing myocardial oxygen consumption.[3]

  • Maintained Stroke Volume: Despite the reduction in heart rate, some experimental studies have shown that this compound can increase stroke volume, thereby preserving or improving cardiac output.[4][5]

Immunomodulatory Effects

Beyond its cardiac effects, β1-blockade has been shown to have pleiotropic, anti-inflammatory properties. The excessive catecholamines in sepsis can exacerbate the inflammatory cascade. This compound is proposed to attenuate this response. Preclinical studies have demonstrated that this compound can decrease circulating levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and High Mobility Group Box-1 (HMGB-1).[1][5] This suggests that β1-adrenergic signaling is directly involved in the regulation of the innate immune response during sepsis.

Signaling Pathways

The actions of this compound are rooted in its ability to interrupt the β1-adrenergic signaling cascade. In sepsis, this pathway is overstimulated, and its blockade by this compound leads to downstream changes in both cardiac myocytes and immune cells.

G cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Catecholamines Catecholamines (Norepinephrine, Epinephrine) B1AR β1-Adrenergic Receptor Catecholamines->B1AR Binds Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates SR Sarcoplasmic Reticulum (SR) PKA->SR Phosphorylates (e.g., Phospholamban) Myofilaments Myofilaments PKA->Myofilaments Phosphorylates (e.g., Troponin I) Response Increased Heart Rate Increased Contractility Ca_Channels->Response SR->Response Myofilaments->Response This compound This compound This compound->B1AR Blocks G Sepsis Sepsis / Endotoxin Catecholamine Catecholamine Surge Sepsis->Catecholamine B1AR_Immune β1-Adrenergic Receptor (on Immune Cells) Catecholamine->B1AR_Immune Stimulates Signaling Intracellular Signaling (e.g., NF-κB Pathway) B1AR_Immune->Signaling Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, HMGB-1) Signaling->Cytokines Upregulates Production Inflammation Systemic Inflammation & Organ Injury Cytokines->Inflammation This compound This compound This compound->B1AR_Immune Blocks G A Wistar Rats (Male & Female) B Anesthesia & Analgesia A->B C Midline Laparotomy B->C D Cecal Ligation & Puncture (CLP) C->D E Randomization (1h post-CLP) D->E F_Control Control Group (Saline Infusion) E->F_Control F_this compound Treatment Group (this compound Infusion) E->F_this compound G In-Vivo Cardiac MRI (18h post-CLP) F_Control->G F_this compound->G H Sacrifice (20h post-CLP) G->H I Tissue Collection & Ex-Vivo Analysis H->I

References

Intracellular Signaling Pathways Affected by Landiolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Landiolol is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist. Its primary pharmacodynamic effect is the reduction of heart rate through competitive inhibition of catecholamine binding to β1-receptors, predominantly located in the myocardium.[1][2] This targeted action initiates a cascade of changes in intracellular signaling pathways, leading to its therapeutic effects in managing tachyarrhythmias and its potential cardioprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the key intracellular signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Mechanism of Action: β1-Adrenergic Receptor Blockade and Downstream Signaling

This compound exerts its primary effects by competitively blocking β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] This blockade disrupts the canonical signaling cascade initiated by endogenous catecholamines like epinephrine and norepinephrine.

The Gs-cAMP-PKA Pathway

The β1-adrenergic receptor is coupled to a stimulatory G-protein (Gs). Catecholamine binding activates Gs, which in turn activates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP).[3] cAMP then activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets in cardiac myocytes, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

This compound's blockade of the β1-receptor inhibits this pathway, leading to:

  • Reduced cAMP Production: Inhibition of adenylyl cyclase activity.

  • Decreased PKA Activation: Lower levels of cAMP result in reduced PKA-mediated phosphorylation of target proteins.

  • Modulation of Calcium Handling: PKA normally phosphorylates targets like L-type calcium channels and phospholamban, which regulate intracellular calcium levels. This compound's action leads to altered calcium handling in cardiac myocytes.[3]

While this compound is a potent antagonist, some studies suggest it may possess partial agonist activity with a signaling bias. One study observed a very modest rise in cAMP levels but a more robust increase in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]

Gs_cAMP_PKA_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR This compound This compound This compound->Beta1_AR Gs Gs-protein Beta1_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Targets Downstream Targets (e.g., Phospholamban, L-type Ca2+ channels) PKA_active->Targets Phosphorylates Response Increased Chronotropy, Inotropy, Dromotropy Targets->Response

Diagram 1: this compound's primary mechanism of action on the Gs-cAMP-PKA pathway.

Cardioprotective Signaling Pathways

Beyond its primary β-blocking effects, this compound has been shown to activate cardioprotective signaling pathways, particularly in the context of ischemia-reperfusion injury.

PKCε-Mediated Cardioprotection

Studies in rat hearts have demonstrated that pre-ischemic administration of this compound induces cardioprotective effects through a Protein Kinase C epsilon (PKCε)-mediated pathway.[5] This is similar to the mechanism of ischemic preconditioning. Following this compound pretreatment, the activation of PKCε and Heat Shock Protein 27 (HSP27) were significantly higher than in control groups.[5]

PKC_Pathway This compound This compound Unknown_Receptor Upstream Mechanism (α1-receptor dependent) This compound->Unknown_Receptor PKC_epsilon_inactive Inactive PKCε Unknown_Receptor->PKC_epsilon_inactive Activates PKC_epsilon_active Active PKCε PKC_epsilon_inactive->PKC_epsilon_active HSP27_inactive Inactive HSP27 PKC_epsilon_active->HSP27_inactive Phosphorylates HSP27_active Phosphorylated HSP27 HSP27_inactive->HSP27_active Cardioprotection Cardioprotection (Reduced cellular damage, improved cardiac function) HSP27_active->Cardioprotection

Diagram 2: this compound-induced PKCε-mediated cardioprotective pathway.
MAPK/ERK Pathway

This compound has been shown to cause a robust increase in the phosphorylation of ERK1/2, suggesting a signaling bias.[4] This activation of the MAPK/ERK pathway may contribute to its cardioprotective effects. The time course of ERK1/2 phosphorylation shows a typical biphasic response with an initial peak followed by a sustained phase.[4]

Anti-inflammatory Signaling Pathways

This compound has demonstrated anti-inflammatory effects, particularly in the context of sepsis and systemic inflammation.

Inhibition of NF-κB and HMGB-1

In a rat model of LPS-induced systemic inflammation, this compound treatment was associated with the inhibition of nuclear factor-kappaB (NF-κB) activity.[6][7] Furthermore, serum and lung levels of High-Mobility Group Box 1 (HMGB-1), a key mediator of systemic inflammation, were lower in this compound-treated animals.[6][7] This suggests that this compound can attenuate the inflammatory response by modulating the NF-κB and HMGB-1 signaling pathways. This compound has also been shown to decrease serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 in rat models.[3]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS in Sepsis) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway This compound This compound This compound->NFkB_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Cytokines HMGB1_Release HMGB-1 Release NFkB_Pathway->HMGB1_Release Inflammation Systemic Inflammation (e.g., Acute Lung Injury, Cardiac Dysfunction) Proinflammatory_Cytokines->Inflammation HMGB1_Release->Inflammation

Diagram 3: this compound's anti-inflammatory effects on the NF-κB and HMGB-1 pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: Effects of this compound on Hemodynamic Parameters

ParameterPatient/Model PopulationThis compound DoseBaseline ValuePost-Landiolol ValuePercent Change/Absolute ReductionCitation(s)
Heart RateAtrial Fibrillation with Cardiac Dysfunction4.5 ± 3.0 µg/kg/min133.2 ± 27.3 bpm82.0 ± 15.3 bpm-38.4%[2]
Heart RatePostoperative Supraventricular Tachycardia0.005 - 0.04 mg/kg/min--Dose-dependent reduction up to ~20%[8]
Heart RateAcute Myocardial Infarction3 µg/kg/min for 24h--9.4 ± 1.7 bpm reduction[9]
Heart RateCritical Care Patients with New-Onset Atrial Fibrillation5 - 10 µg/kg/min---18% to -51% from baseline[10][11]
Left Ventricular Ejection FractionAcute Myocardial Infarction3 µg/kg/min for 24h49.1 ± 1.5% (at 2 weeks)52.0 ± 1.5% (at 6 months)+2.9% (absolute)[9]
Left Ventricular End-Diastolic Volume IndexAcute Myocardial Infarction3 µg/kg/min for 24h72.5 ± 2.8 ml/m² (at 2 weeks)Unchanged (at 6 months)No significant change[9]

Table 2: Effects of this compound on Intracellular Signaling Molecules

MoleculeExperimental ModelThis compound Concentration/DoseMeasurementResultCitation(s)
PKCε ActivationLangendorff-perfused rat hearts100 µMWestern Blot (membranous/cytosolic ratio)Significantly higher than control[5]
HSP27 ActivationLangendorff-perfused rat hearts100 µMWestern BlotSignificantly higher than control[5]
ERK1/2 PhosphorylationHEK293 cells expressing human β1-adrenergic receptor1 µMWestern BlotRobust increase (~40% of isoproterenol response)[4]
cAMP LevelsHEK293 cells expressing human β1-adrenergic receptorNot specifiedNot specifiedVery modest rise[4]
Phospholamban Phosphorylation (Ser16)Ischemia-reperfused guinea pig hearts500 µMWestern BlotSuppressed increase after reperfusion[12]
HMGB-1 Serum LevelsLPS-induced sepsis rat model0.1 mg/kg/minNot specifiedSignificantly lower than LPS-only group[6][7]
NF-κB ActivityLPS-induced sepsis rat model0.1 mg/kg/minNot specifiedInhibited[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Phosphorylation (e.g., ERK1/2, Phospholamban)

Western_Blot_Workflow Start Cell/Tissue Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Start->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF or Nitrocellulose membrane) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA or non-fat milk in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-phospho-ERK1/2) Blocking->Primary_Ab Washing_1 Washing (e.g., TBST) Primary_Ab->Washing_1 Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Washing_1->Secondary_Ab Washing_2 Washing (e.g., TBST) Secondary_Ab->Washing_2 Detection Chemiluminescent Detection Washing_2->Detection Analysis Densitometry and Analysis Detection->Analysis End Results Analysis->End

Diagram 4: General workflow for Western blotting.

Protocol:

  • Sample Preparation:

    • Treat cells or tissues with desired concentrations of this compound for specified time periods.

    • Lyse cells/tissues in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cellular debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Run electrophoresis to separate proteins by molecular weight.

  • Protein Transfer:

    • Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis to quantify band intensity. Normalize the phosphorylated protein signal to the total protein signal (from a stripped and re-probed membrane) or a loading control (e.g., GAPDH, β-actin).

cAMP Assay (e.g., GloSensor™ cAMP Assay)

Principle: This assay utilizes a genetically engineered luciferase enzyme fused to a cAMP-binding protein. When cAMP binds, a conformational change in the luciferase leads to an increase in light output, which is proportional to the cAMP concentration.

Protocol:

  • Cell Preparation:

    • Seed cells expressing the β1-adrenergic receptor and the GloSensor™ cAMP biosensor in a multi-well plate.

    • Allow cells to adhere and grow to the desired confluency.

  • Assay Procedure:

    • Equilibrate the cells with the GloSensor™ cAMP reagent in a CO2-independent medium for 2 hours.

    • Establish a baseline luminescence reading.

    • Add this compound at various concentrations to the wells.

    • Immediately measure the luminescence signal kinetically over time using a luminometer.

  • Data Analysis:

    • Calculate the change in luminescence relative to the baseline.

    • Generate dose-response curves to determine the effect of this compound on cAMP levels.

NF-κB Reporter Assay

Principle: This assay uses a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Protocol:

  • Cell Transfection and Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid containing the NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase for normalization).

    • Seed the transfected cells in a multi-well plate.

  • Cell Treatment:

    • Treat the cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of various concentrations of this compound.

    • Incubate for a sufficient period to allow for NF-κB activation and reporter gene expression (e.g., 6-24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

    • Compare the normalized luciferase activity in this compound-treated cells to the control cells to determine the inhibitory effect of this compound on NF-κB activation.

HMGB-1 ELISA

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of HMGB-1 in biological samples (e.g., serum, cell culture supernatant).

Protocol:

  • Plate Preparation:

    • Use a microplate pre-coated with an anti-HMGB-1 antibody.

  • Assay Procedure:

    • Add standards and samples to the wells and incubate.

    • Wash the wells to remove unbound substances.

    • Add a biotin-conjugated anti-HMGB-1 antibody and incubate.

    • Wash the wells.

    • Add streptavidin-HRP and incubate.

    • Wash the wells.

    • Add a substrate solution (e.g., TMB) to develop color.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the standards.

    • Calculate the concentration of HMGB-1 in the samples based on the standard curve.

Conclusion

This compound's highly selective β1-adrenergic receptor blockade is the cornerstone of its clinical efficacy, primarily through the modulation of the Gs-cAMP-PKA pathway. However, emerging evidence highlights its influence on other critical intracellular signaling cascades, including the PKCε and MAPK/ERK pathways, which contribute to its cardioprotective effects. Furthermore, its ability to inhibit the NF-κB and HMGB-1 pathways underscores its anti-inflammatory potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals to further investigate the multifaceted molecular mechanisms of this compound and explore its therapeutic applications. Further research is warranted to fully elucidate the dose-dependent effects of this compound on these pathways and to translate these findings into novel clinical strategies.

References

In vitro beta-blocking potency of landiolol hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Beta-Blocking Potency of Landiolol Hydrochloride

Introduction

This compound hydrochloride is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1][2][3] Its molecular design confers a rapid onset of action and a very short elimination half-life (approximately 3-4 minutes), as it is quickly hydrolyzed by plasma and liver esterases.[1][2][4] A key characteristic of this compound is its high cardioselectivity, demonstrating a significantly greater affinity for β1-adrenergic receptors, which are predominant in the myocardium, over β2-adrenergic receptors found in bronchial and vascular smooth muscle.[5][6][7] This high selectivity results in a potent negative chronotropic effect with limited impact on blood pressure and less negative inotropic potential compared to other beta-blockers.[2][8] This technical guide provides a detailed overview of the in vitro data defining this compound's potency, the experimental protocols used for its characterization, and the underlying signaling pathways.

Quantitative Analysis of Beta-Blocking Potency

The in vitro potency and selectivity of this compound have been quantified through receptor binding and functional assays. The data consistently demonstrates its superior β1-selectivity compared to other beta-blockers like esmolol and propranolol.

Receptor Binding Affinity (Ki)

The dissociation constant (Ki) is a measure of a drug's binding affinity for a receptor; a lower Ki value indicates a higher affinity. Studies on human β-adrenergic receptors have established the following affinities.

Table 1: Comparative In Vitro Binding Affinities (Ki) for Human β-Adrenergic Receptors

Compound β1-Receptor Ki (nM) β2-Receptor Ki (nM) Source
This compound 62 1890 [9]

| Esmolol | 125 | 2620 |[9] |

β1/β2 Receptor Selectivity Ratio

The selectivity ratio is calculated from the affinity values (Ki or IC50 for β2 / Ki or IC50 for β1) and provides a quantitative measure of a drug's preference for one receptor subtype over another. A higher ratio indicates greater β1-selectivity.

Table 2: Comparative β1/β2 Selectivity Ratios

Compound Selectivity Ratio (β1/β2) Key Findings Source
This compound 255:1 Demonstrates high degree of cardioselectivity. [1][2][5]
216:1 Confirmed in a separate study, showing a ~7-fold increase in selectivity over esmolol. [10]
Esmolol 33:1 Significantly less β1-selective than this compound. [1][5]
30:1 [10]

| Propranolol | 0.68:1 | A non-selective beta-blocker, for comparison. |[1] |

The principal metabolite of this compound, M1, retains β1-selectivity, but its affinity for the β1-receptor is substantially lower (approximately 42-fold) than the parent compound.[10]

Signaling Pathways and Mechanism of Action

This compound exerts its effect by competitively blocking the β1-adrenergic receptor, thereby inhibiting the downstream signaling cascade typically initiated by endogenous catecholamines like epinephrine and norepinephrine.[5][7]

β1-Adrenergic Receptor Signaling

Beta-1 adrenergic receptors are G-protein coupled receptors (GPCRs) linked to a stimulatory G-protein (Gs).[7] Agonist binding triggers a conformational change, activating the Gs protein. This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[7] Increased intracellular cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in increased heart rate, contractility, and conduction velocity. This compound competitively antagonizes the initial step of this pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor β1-Adrenergic Receptor G_protein Gs Protein (α,β,γ) Receptor->G_protein Activates AC Adenylyl Cyclase ATP ATP G_protein->AC Activates Agonist Agonist (Epinephrine, Norepinephrine) Agonist->Receptor Binds & Activates This compound This compound (Antagonist) This compound->Receptor Binds & Blocks cAMP cAMP (Second Messenger) ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (↑ Heart Rate, etc.) PKA->Response Phosphorylates Targets

Caption: β1-Adrenergic signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The quantitative data for this compound's beta-blocking potency are derived from standardized in vitro assays. The two primary methods are radioligand receptor binding assays and functional cAMP accumulation assays.

Radioligand Receptor Binding Assay

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor. It is a competitive assay where the test compound (this compound) competes with a radiolabeled ligand for binding to the receptor.

Protocol Outline:

  • Receptor Preparation: Membranes are prepared from cells engineered to express a high density of a specific human receptor subtype (e.g., HEK293 cells stably expressing human β1- or β2-adrenergic receptors).[10]

  • Assay Setup: The cell membranes are incubated in assay buffer with:

    • A constant, known concentration of a high-affinity radioligand (e.g., [¹²⁵I]cyanopindolol or [¹²⁵I]CYP).[10]

    • Varying concentrations of the unlabeled competitor drug (this compound).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound ligand.[11]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific radioligand binding versus the concentration of the competitor drug. A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).[10] The IC50 is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[10]

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis node1 Prepare membranes from cells expressing β1 or β2 receptors node2 Add constant [Radioligand] (e.g., [125I]CYP) node1->node2 node3 Add serial dilutions of competitor (this compound) node2->node3 node4 Incubate to reach equilibrium node3->node4 node5 Separate bound from free ligand (Vacuum Filtration) node4->node5 node6 Quantify radioactivity (Scintillation Counting) node5->node6 node7 Plot % inhibition vs. [this compound] node6->node7 node8 Calculate IC50 and Ki values (Cheng-Prusoff Equation) node7->node8

Caption: General workflow for a radioligand receptor binding assay.
cAMP Accumulation Assay

This is a cell-based functional assay that measures the ability of an antagonist to inhibit the biological response triggered by an agonist. It directly assesses the impact of the drug on the second messenger signaling pathway.

Protocol Outline:

  • Cell Plating: Cells expressing the target receptor (e.g., primary cardiac cells or a transfected cell line) are plated in multi-well plates.[12]

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).

  • Agonist Stimulation: A known concentration of a β-adrenergic agonist (e.g., isoproterenol or norepinephrine) is added to all wells (except negative controls) to stimulate the β-receptors and induce adenylyl cyclase activity.[12] This leads to an increase in intracellular cAMP levels.

  • Cell Lysis & Detection: After a set incubation period, the cells are lysed. Detection reagents are added to quantify the amount of cAMP produced. This is often a competitive immunoassay where cAMP produced by the cells competes against a labeled cAMP conjugate (e.g., biotin-cAMP) for a limited number of anti-cAMP antibody binding sites.[13][14]

  • Signal Measurement: The assay generates a signal (e.g., fluorescence, luminescence) that is inversely proportional to the concentration of cAMP in the cell lysate.[13][14] High cAMP from the cells displaces the labeled probe, resulting in a low signal, and vice versa.

  • Data Analysis: A dose-response curve is generated by plotting the signal against the concentration of this compound. This allows for the calculation of the functional IC50 value, representing the concentration of this compound required to inhibit 50% of the agonist-induced cAMP production.[12]

camp_assay_workflow start Start step1 Plate receptor-expressing cells in microplate start->step1 step2 Add serial dilutions of Antagonist (this compound) step1->step2 step3 Add constant concentration of Agonist (e.g., Isoproterenol) step2->step3 step4 Incubate to stimulate cAMP production step3->step4 step5 Lyse cells and add cAMP detection reagents step4->step5 step6 Measure signal (inversely proportional to cAMP) step5->step6 end Calculate functional IC50 step6->end

Caption: Workflow for a competitive cAMP accumulation functional assay.

References

Landiolol's Interaction with the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of landiolol, an ultra-short-acting, highly cardioselective β1-adrenoreceptor antagonist, on the renin-angiotensin system (RAS). This compound is distinguished by its potent negative chronotropic effects, coupled with minimal impact on blood pressure and inotropy.[1] Understanding its interaction with the RAS is critical for its clinical application, particularly in hemodynamically sensitive patients.

The Renin-Angiotensin System and Beta-Adrenergic Blockade

The renin-angiotensin system is a crucial hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The process is initiated by the release of renin from the juxtaglomerular cells of the kidney. This release is partly modulated by the sympathetic nervous system via β1-adrenergic receptors.[2]

Beta-blockers, as a class, are known to influence the RAS by inhibiting these β1-receptors in the kidney, which leads to a decrease in renin secretion.[2][3] This reduction in renin subsequently lowers the production of angiotensin II and aldosterone, contributing to the antihypertensive effects of many beta-blockers.[2] this compound, with its high affinity for β1-receptors, would be expected to follow this mechanism.[4][5] However, clinical data reveals a more nuanced interaction.

This compound's Differentiated Effect on Plasma Renin Activity

Clinical studies have demonstrated that this compound has a notably neutral effect on the renin-angiotensin system, which distinguishes it from other beta-blockers like esmolol. In patients undergoing anesthesia for surgery, this compound pre-treatment did not cause a significant change in plasma renin activity (PRA).[1][6] This is in stark contrast to esmolol, which, under similar conditions, produced a significant reduction in PRA.[1][6] This lack of a "renin effect" with this compound is a key factor contributing to its minimal impact on blood pressure, a significant clinical advantage over esmolol.[1][7]

The following table summarizes the comparative effects of this compound and esmolol on plasma renin activity based on available clinical data.

DrugEffect on Plasma Renin Activity (PRA)Study PopulationReference
This compound No significant effectPatients anesthetized for surgery[1][6]
Esmolol 25% decreasePatients anesthetized for surgery[1][6]

Experimental Protocols

The primary evidence for this compound's neutral effect on the RAS comes from comparative studies in a surgical setting.

  • Objective: To compare the effects of pre-treatment with this compound versus esmolol on plasma renin activity (PRA) during surgery.

  • Study Population: Adult patients scheduled for surgery under general anesthesia.

  • Study Design: A comparative study, often double-blind and placebo-controlled in its original phase III evaluations.

  • Intervention Protocol:

    • Pre-treatment: Prior to a stimulating event like tracheal intubation, patients receive an intravenous administration of either this compound or esmolol.

    • Dosage (this compound): While the exact dose in the specific PRA study is not detailed in the snippets, typical effective dosing regimens involve a loading dose (e.g., 0.125 mg/kg over 1 minute) followed by a continuous infusion (e.g., titrated from 10 to 40 mcg/kg/min).[1][6]

    • Dosage (Esmolol): Administered at equipotent doses to this compound for heart rate control.

  • Data Collection:

    • Blood samples are collected at baseline (before drug administration) and at specified time points after drug administration and surgical stimulation.

    • Plasma is separated and analyzed for renin activity.

  • Primary Endpoint: The percentage change in Plasma Renin Activity from baseline.

  • Expected Outcome: To determine if there is a statistically significant difference in PRA changes between the this compound and esmolol treatment groups.

Visualizing the Mechanisms and Workflows

The following diagram illustrates the established signaling pathway within a juxtaglomerular cell in the kidney and the point of intervention for beta-blockers.

cluster_0 Juxtaglomerular Cell B1AR β1-Adrenergic Receptor Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Renin Renin Release PKA->Renin Stimulates Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->B1AR Binds & Activates This compound This compound (β1-Blocker) This compound->B1AR Binds & Inhibits Start Patient Recruitment (Scheduled for Surgery) Baseline Baseline Measurement: Collect Blood Sample for PRA Start->Baseline Randomization Randomization Baseline->Randomization This compound Administer this compound (Loading + Infusion) Randomization->this compound Group A Esmolol Administer Esmolol (Equipotent Dose) Randomization->Esmolol Group B Anesthesia Anesthesia Induction & Tracheal Intubation (Stimulus) This compound->Anesthesia Esmolol->Anesthesia PostStimSampleL Post-Stimulus Blood Sample Anesthesia->PostStimSampleL PostStimSampleE Post-Stimulus Blood Sample Anesthesia->PostStimSampleE Analysis PRA Analysis PostStimSampleL->Analysis PostStimSampleE->Analysis Comparison Compare % Change in PRA between Groups Analysis->Comparison

References

Landiolol: A Technical Guide to Receptor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the receptor binding affinity and kinetics of Landiolol, an ultra-short-acting, highly selective β1-adrenergic receptor antagonist. This compound's defining characteristic is its potent and specific interaction with β1-receptors, leading to a rapid onset and offset of action, which is clinically advantageous for the management of tachyarrhythmias. This document collates quantitative binding data, details the experimental methodologies used for its characterization, and illustrates the associated signaling pathways and experimental workflows.

Introduction

This compound is a competitive antagonist of β1-adrenergic receptors, which are predominantly located in the myocardium.[1][2] Its therapeutic effect stems from the inhibition of the positive chronotropic and inotropic effects of endogenous catecholamines, such as epinephrine and norepinephrine.[1][2] This leads to a reduction in heart rate, myocardial contractility, and conduction velocity.[2][3] A key feature of this compound is its high cardioselectivity, which minimizes off-target effects on β2-adrenergic receptors in the bronchi and peripheral vasculature.[4]

Receptor Binding Affinity

The binding affinity of a drug for its receptor is a critical determinant of its potency and selectivity. For this compound, this has been extensively characterized, primarily through radioligand competition binding assays.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki) and selectivity ratios of this compound and, for comparison, other relevant beta-blockers.

CompoundReceptor SubtypeKi (nM)β1/β2 Selectivity RatioReference
This compound β1-adrenergic 62.1 216 - 255 [1][5]
β2-adrenergic ~13,400[5]
α1-adrenergic Data not available
Esmololβ1-adrenergic~12530 - 33[4][5]
β2-adrenergic~3,750[5]
Propranololβ1-adrenergic-0.68[4]
β2-adrenergic-

Note: Ki values can vary between studies depending on the experimental conditions and tissue/cell types used. The selectivity ratio is calculated as Ki(β2)/Ki(β1).

Experimental Protocol: Radioligand Competition Binding Assay

The determination of this compound's binding affinity is typically achieved through in vitro radioligand competition binding assays. A generalized protocol is as follows:

Objective: To determine the inhibition constant (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

  • Receptor Source: Membranes prepared from cells heterologously expressing human β1- or β2-adrenergic receptors (e.g., HEK293 or CHO cells), or from cardiac tissue.

  • Radioligand: A non-selective or subtype-selective radiolabeled antagonist, such as [³H]-dihydroalprenolol (a non-selective antagonist) or [¹²⁵I]-cyanopindolol.

  • Competitor: this compound hydrochloride of known concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled, non-selective antagonist (e.g., propranolol) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in a lysis buffer and isolate the membrane fraction through differential centrifugation. Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[6]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of the non-labeled antagonist.[7]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[7]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (e.g., Cardiac Membranes) Incubation Incubate Receptor, Radioligand, and Varying [this compound] Receptor->Incubation Radioligand Radioligand (e.g., [³H]-DHA) Radioligand->Incubation Competitor This compound Competitor->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Data Analysis (IC50 -> Ki Calculation) Quantification->Data_Analysis

Workflow for determining receptor binding affinity using a radioligand assay.

Receptor Binding Kinetics

Qualitative Kinetic Profile

This compound is characterized by a very rapid onset and short duration of action, with an elimination half-life of approximately 3 to 4 minutes.[8] This pharmacokinetic profile is a strong indicator of rapid binding kinetics at the β1-adrenergic receptor. A high kon would contribute to a fast onset of action, as the drug quickly binds to available receptors. A high koff would lead to a short duration of action, as the drug rapidly dissociates from the receptors, allowing for quick reversal of its effects upon cessation of administration.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions, making it ideal for determining binding kinetics. A generalized protocol for analyzing this compound's interaction with a β1-adrenergic receptor is as follows:

Objective: To determine the association rate (kon) and dissociation rate (koff) of this compound for the β1-adrenergic receptor.

Materials:

  • SPR Instrument: e.g., a Biacore system.

  • Sensor Chip: A sensor chip suitable for immobilizing membrane proteins (e.g., a CM5 chip for amine coupling or a sensor chip with a capture surface for tagged proteins).

  • Ligand: Purified, solubilized β1-adrenergic receptors.

  • Analyte: this compound hydrochloride at various concentrations in running buffer.

  • Running Buffer: A buffer that maintains the stability and activity of the receptor, e.g., HBS-P+ buffer.

  • Immobilization Reagents: As required for the chosen immobilization chemistry (e.g., EDC/NHS for amine coupling).

Procedure:

  • Ligand Immobilization: Covalently immobilize the purified β1-adrenergic receptors onto the sensor chip surface. The immobilization level should be optimized to avoid mass transport limitations.[9][10]

  • Analyte Injection (Association Phase): Inject a series of concentrations of this compound over the sensor surface at a constant flow rate. The binding of this compound to the immobilized receptors is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).[11]

  • Buffer Wash (Dissociation Phase): After the association phase, switch to flowing only the running buffer over the sensor surface. The dissociation of this compound from the receptors is observed as a decrease in the SPR signal.[11]

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound this compound, preparing the surface for the next injection cycle.

  • Data Analysis:

    • The resulting sensorgram (a plot of RU versus time) is analyzed.

    • The association phase is fitted to a kinetic model to determine the observed association rate (kobs).

    • The dissociation phase is fitted to a first-order decay model to determine the dissociation rate (koff).

    • The association rate (kon) is calculated from the slope of a plot of kobs versus this compound concentration.

    • The equilibrium dissociation constant (Kd) can be calculated as koff/kon.

Experimental Workflow for Surface Plasmon Resonance (SPR)

G cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Analysis Immobilize Immobilize β1-Receptor on SPR Sensor Chip Association Inject this compound (Association Phase) Immobilize->Association Dissociation Inject Buffer (Dissociation Phase) Association->Dissociation Sensorgram Generate Sensorgram (RU vs. Time) Dissociation->Sensorgram Kinetic_Fit Kinetic Model Fitting (Calculate kon, koff, Kd) Sensorgram->Kinetic_Fit G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor β1-Adrenergic Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↑ Heart Rate) PKA->Cellular_Response Phosphorylates Targets Agonist Agonist (e.g., Epinephrine) Agonist->Receptor Activates This compound This compound This compound->Receptor Blocks ATP ATP

References

Landiolol: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Landiolol is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist. Its unique molecular structure, characterized by an ester linkage susceptible to rapid hydrolysis by plasma and tissue esterases, results in a very short elimination half-life. This property, combined with its high affinity and selectivity for the β1-adrenergic receptor, makes this compound a valuable therapeutic agent for the rapid control of ventricular rate in supraventricular tachycardias. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and pharmacological characteristics of this compound, supplemented with detailed experimental protocols for its synthesis and analysis.

Molecular Structure and Identification

This compound is a complex chiral molecule with two stereocenters. The clinically used form is the pure S,S-enantiomer.

  • IUPAC Name: [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate[1][2]

  • CAS Number: 133242-30-5 (this compound), 144481-98-1 (this compound Hydrochloride)[1][2]

  • Molecular Formula: C₂₅H₃₉N₃O₈[2]

  • Molecular Weight: 509.60 g/mol (this compound), 546.05 g/mol (this compound Hydrochloride)[2][3]

  • SMILES: CC1(C)OC--INVALID-LINK--CNCCNC(=O)N3CCOCC3">C@@HO1[4]

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized in the table below. This compound hydrochloride is a white to off-white crystalline powder.[3]

PropertyValueSource
Melting Point 125.4 °C[5]
Solubility This compound HCl: Very soluble in water, soluble in methanol, and slightly soluble in ethanol. Soluble in DMSO.[3][6]
pKa (predicted) 4.70 ± 0.10[7]
Boiling Point (predicted) 716.8 ± 60.0 °C

Pharmacological Properties

This compound is a potent and highly selective antagonist of the β1-adrenergic receptor. Its pharmacological profile is characterized by a rapid onset and a very short duration of action.

Receptor Binding Affinity and Selectivity
ParameterReceptorValueSource
Ki Human β1-adrenergic receptor62 nM[8]
Ki Human β2-adrenergic receptor1890 nM[8]
β1/β2 Selectivity Ratio ~255[9]
Pharmacokinetic Properties
ParameterValueSpecies/ConditionSource
Elimination Half-life 2.3 to 4.0 minutesPatients with cardiac tachyarrhythmias[7]
Volume of Distribution (Vd) 0.4 L/kgHealthy volunteers
Protein Binding < 10%Human plasma[10]
Metabolism Rapidly hydrolyzed by plasma and tissue esterases to an inactive metabolite (M1).
Excretion Primarily renal.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by competitively blocking the β1-adrenergic receptors, which are predominantly located in the heart. This antagonism prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, thereby inhibiting the downstream signaling cascade that leads to increased heart rate and contractility.

landiolol_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor This compound This compound This compound->Beta1_Receptor Blocks G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Contraction Increased Heart Rate & Contractility Ca_Influx->Contraction

Figure 1: this compound's antagonism of the β1-adrenergic receptor signaling pathway.

Experimental Protocols

Synthesis of this compound

The following is a general synthetic scheme for this compound, based on reported methods.

landiolol_synthesis Start 3-(4-hydroxyphenyl) propionic acid Step1 Esterification with (S)-2,2-dimethyl-1,3-dioxolane-4-methanol Start->Step1 Intermediate1 Intermediate Ester Step1->Intermediate1 Step2 Alkylation with (R)-glycidyl nosylate Intermediate1->Step2 Intermediate2 Epoxide Intermediate Step2->Intermediate2 Step3 Ring-opening with N-(2-aminoethyl)morpholine-4-carboxamide Intermediate2->Step3 This compound This compound Step3->this compound

Figure 2: General synthetic workflow for this compound.

Detailed Protocol:

A detailed, multi-step synthesis protocol can be adapted from the chemical literature. One common route involves:

  • Esterification: 3-(4-hydroxyphenyl)propionic acid is esterified with (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol to form the corresponding ester intermediate.

  • Epoxidation: The phenolic hydroxyl group of the ester intermediate is then reacted with an epoxide-forming reagent, such as (R)-(-)-glycidyl nosylate, to introduce the epoxide moiety.

  • Ring-opening: The final step involves the nucleophilic ring-opening of the epoxide by N-(2-aminoethyl)morpholine-4-carboxamide to yield this compound.

Note: This is a generalized protocol. Specific reaction conditions, including solvents, temperatures, and catalysts, should be optimized based on laboratory-specific equipment and safety protocols. For a more detailed procedure, refer to the synthesis methods outlined in various patents.

High-Performance Liquid Chromatography (HPLC) Analysis

The purity and concentration of this compound can be determined using reversed-phase HPLC.

Chromatographic Conditions:

  • Column: C18 (250mm x 4.6mm)[11]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.01mol/L sodium dihydrogen phosphate and 0.01mol/L decane sodium sulfonate) in a 50:50 ratio.[11]

  • Flow Rate: 1.0 mL/min[11]

  • Detection: UV at 237 nm[11]

  • Column Temperature: Ambient[11]

  • Injection Volume: 10 µL[11]

Sample Preparation:

A stock solution of this compound hydrochloride is prepared by dissolving a precisely weighed amount in the mobile phase to a known concentration (e.g., 5mg in a 25mL volumetric flask).[11] Working standards are prepared by serial dilution of the stock solution.

Validation:

The HPLC method should be validated for linearity, precision, accuracy, specificity, and sensitivity according to ICH guidelines.

Conclusion

This compound's distinct molecular structure directly contributes to its favorable chemical and pharmacological properties. Its ester linkage allows for rapid metabolism, resulting in an ultra-short half-life, while the specific arrangement of its functional groups confers high selectivity for the β1-adrenergic receptor. This unique combination of attributes makes this compound a significant therapeutic tool for the acute management of tachyarrhythmias, offering clinicians a titratable and predictable response. The experimental protocols provided herein offer a foundation for the synthesis and quality control of this important cardiovascular drug.

References

Methodological & Application

Application Notes and Protocols: Landiolol Dose-Response Relationship in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Landiolol is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1][2][3] Its primary mechanism of action is the competitive blockade of β1-receptors, which are predominantly located in the myocardium.[4] This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to reductions in heart rate and myocardial contractility.[4][5] Understanding the in vitro dose-response relationship of this compound is critical for preclinical research, drug development, and defining its therapeutic window. This compound's high cardioselectivity (β1/β2 ratio ≈ 255) distinguishes it from other β-blockers like esmolol (β1/β2 ratio ≈ 33) and propranolol (β1/β2 ratio ≈ 0.68), making it a subject of significant research interest.[4]

These application notes provide a summary of quantitative in vitro data for this compound and detailed protocols for key experimental assays to characterize its dose-response profile.

Quantitative Dose-Response Data

The potency and selectivity of this compound have been quantified in various in vitro systems. Key parameters include the inhibition constant (Ki), which measures the affinity of the drug for a receptor, and the half-maximal inhibitory concentration (IC50), which indicates the concentration needed to inhibit a biological process by 50%.

Table 1: Receptor Binding Affinity and Selectivity of this compound

This table summarizes data from competitive radioligand binding assays using membranes from HEK293 cells heterologously expressing human β-adrenergic receptor subtypes.[6]

CompoundReceptorKi (nM)β1/β2 Selectivity Ratio (Ki β2 / Ki β1)
This compound β1-adrenergic4.9216
β2-adrenergic1060
Esmolol β1-adrenergic10.330
β2-adrenergic310

Data sourced from a study comparing this compound and Esmolol in HEK293 cells.[6][7][8]

Table 2: In Vitro Inhibitory Concentrations (IC50) for Non-Target Enzymes

This table presents the IC50 values of this compound against various human Cytochrome P450 (CYP) enzymes, which are crucial for assessing the potential for drug-drug interactions.[9]

EnzymeIC50 (µM)Potential for In Vivo Interaction
CYP2C19 69Low
CYP2D6 > 100Very Low
CYP3A4 > 100Very Low

Data sourced from a clinical pharmacology review by the FDA.[9]

Signaling Pathway of this compound Action

This compound exerts its effects by interrupting the β1-adrenergic signaling cascade. When catecholamines bind to β1-adrenergic receptors (a Gs protein-coupled receptor), it activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[2][5] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins and calcium channels, ultimately increasing heart rate and contractility.[5] this compound competitively blocks the initial step, preventing receptor activation and subsequent downstream signaling.[4][5]

Gprotein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor β1-Adrenergic Receptor gprotein Gs Protein (Active) receptor->gprotein Activates ac Adenylyl Cyclase gprotein->ac Stimulates atp ATP catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->receptor Binds & Activates This compound This compound This compound->receptor Blocks camp cAMP atp:e->camp:w pka Protein Kinase A (PKA) camp->pka Activates effects 2+ Handling ► ▴ Heart Rate ▴ Contractility> pka->effects Phosphorylates Targets Workflow_Radioligand cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes prep_reagents Prepare Reagents (Radioligand, this compound) incubation Incubate: Membranes + Radioligand + This compound (Varying Conc.) prep_reagents->incubation filtration Separate Bound/Free (Rapid Vacuum Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting plot Plot % Inhibition vs [this compound] counting->plot calculate Calculate IC50 (Non-linear Regression) plot->calculate calculate_ki Calculate Ki (Cheng-Prusoff Eq.) calculate->calculate_ki DoseResponse_Logic cluster_drug Drug Application cluster_receptor Receptor Level cluster_cellular Cellular Response cluster_organ Organ-Level Effect conc Increasing [this compound] in Perfusate occupancy Increased β1-Receptor Occupancy conc->occupancy selectivity Minimal β2-Receptor Occupancy (at low conc.) camp Decreased Intracellular cAMP Production occupancy->camp bp Minimal Effect on Vasodilation/BP selectivity->bp hr Decreased Heart Rate (Negative Chronotropy) camp->hr

References

Application Notes and Protocols for Landiolol Administration in Rodent Models of Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of landiolol, an ultra-short-acting β1-selective blocker, in rodent models of sepsis. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound in sepsis and septic shock.

Overview and Rationale

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Tachycardia is a common manifestation in sepsis and is associated with poor outcomes. This compound, by selectively blocking β1-adrenergic receptors, offers a potential therapeutic strategy to control heart rate and mitigate the detrimental effects of excessive sympathetic stimulation in sepsis.[1][2] Preclinical studies in rodent models have demonstrated that this compound can improve cardiac function, reduce inflammation, and protect against organ injury in sepsis.[3][4][5]

Experimental Protocols

Rodent Models of Sepsis

Two common and well-validated methods for inducing sepsis in rodents are the administration of lipopolysaccharide (LPS) and the cecal ligation and puncture (CLP) model.

2.1.1. Lipopolysaccharide (LPS)-Induced Endotoxemia

This model mimics the systemic inflammatory response seen in Gram-negative bacterial sepsis.

  • Materials:

    • Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype 055:B5)

    • Sterile, pyrogen-free saline

    • Syringes and needles for intraperitoneal (IP) or intravenous (IV) injection

  • Procedure:

    • Prepare a stock solution of LPS in sterile saline. The concentration should be calculated based on the desired dosage and the weight of the animals.

    • Administer LPS to the rodents via either intraperitoneal (IP) or intravenous (IV) injection. A commonly used dose is 15 mg/kg for IP administration in rats.[3]

    • A control group should receive an equivalent volume of sterile saline.

2.1.2. Cecal Ligation and Puncture (CLP)-Induced Sepsis

This model is considered more clinically relevant as it induces polymicrobial peritonitis.

  • Materials:

    • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

    • Surgical instruments (scissors, forceps, suture material, needles)

    • Gauze and antiseptic solution

  • Procedure:

    • Anesthetize the rodent.

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum distal to the ileocecal valve. The location of the ligation determines the severity of sepsis.

    • Puncture the ligated cecum with a needle (e.g., 18-gauge). The number and size of punctures also influence severity.

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the abdominal cavity and close the incision in layers.

    • Provide fluid resuscitation and analgesia post-surgery. Buprenorphine (0.05 mg/kg) can be used for pain control.[1]

    • Sham-operated control animals should undergo the same surgical procedure without ligation and puncture of the cecum.

This compound Administration Protocol

This compound is typically administered as a continuous intravenous infusion.

  • Materials:

    • This compound hydrochloride

    • Sterile saline or 5% dextrose solution for dilution

    • Infusion pump

    • Catheters for intravenous access (e.g., jugular or femoral vein)

  • Procedure:

    • Prepare the this compound infusion solution by diluting it to the desired concentration.

    • Initiate the continuous intravenous infusion of this compound. The timing of administration can be crucial:

      • Prophylactic/Co-treatment: Start the infusion shortly before or at the same time as sepsis induction.[3][6]

      • Therapeutic/Delayed: Begin the infusion at a specific time point after the induction of sepsis (e.g., 1 hour post-CLP).[1]

    • The infusion rate should be carefully controlled using an infusion pump.

    • The control group for the this compound treatment should receive an equivalent volume of the vehicle (e.g., sterile saline).

Data Presentation: Dosages and Experimental Parameters

The following tables summarize the quantitative data from published studies on this compound administration in rodent models of sepsis.

Table 1: this compound Dosage and Administration in Rodent Sepsis Models

Sepsis ModelAnimal SpeciesThis compound DosageRoute of AdministrationTiming of AdministrationReference
LPSWistar Rat100 µg/kg/minContinuous Intravenous15 minutes before LPS[3]
LPSRat0.1 mg/kg/minContinuous IntravenousSimultaneous with LPS[5][6]
CLPWistar Rat0.1 mg/kg/minContinuous Intravenous1 hour after CLP[1]

Table 2: Key Experimental Parameters and Outcome Measures

ParameterMethod of AssessmentTypical Findings with this compound TreatmentReferences
Hemodynamics
Heart RateECG or arterial lineReduction to a target range (e.g., 80-94 bpm in clinical studies)[2][7]
Blood PressureArterial lineMaintained or minimally affected[1]
Cardiac FunctionEchocardiography, MRIImproved stroke volume and cardiac index in males[1][8]
Inflammatory Markers
TNF-α, IL-6ELISA, Western BlotDecreased levels in plasma and tissues[2][3][5]
HMGB-1ELISA, Western BlotReduced serum and lung levels[5][6]
Organ Function
Liver InjuryALT, AST levels, HistopathologyAmeliorated hepatic injury, normalized ALT and AST[3]
Lung InjuryWet-to-dry weight ratio, HistopathologyAttenuated acute lung injury[6]
Cardiac InjuryCardiac troponins, CK-MBReduced levels in survivors
Signaling Molecules
Endothelin-1 (ET-1) SystemWestern Blot, ELISANormalized expression of ET-1 and its receptors in the heart[4]
NF-κBWestern BlotInhibited activity[5]
Akt/eNOS pathwayWestern BlotSex-specific effects on phosphorylation[8][9]

Visualization of Pathways and Workflows

Diagram 1: Experimental Workflow for this compound in LPS-Induced Sepsis

G cluster_setup Animal Preparation & Sepsis Induction cluster_treatment This compound Administration cluster_monitoring Monitoring & Outcome Assessment animal_prep Acclimatize Rodents randomization Randomize into Groups (Control, LPS, LPS+this compound) animal_prep->randomization lps_admin Administer LPS (e.g., 15 mg/kg IP) or Saline (Control) randomization->lps_admin landiolol_infusion Start Continuous IV Infusion of this compound (e.g., 100 µg/kg/min) or Vehicle randomization->landiolol_infusion hemo_monitoring Hemodynamic Monitoring (HR, BP) lps_admin->hemo_monitoring landiolol_infusion->hemo_monitoring sampling Collect Blood and Tissue Samples (e.g., at 3 hours post-LPS) hemo_monitoring->sampling analysis Analyze Inflammatory Markers, Organ Injury Markers, and Signaling Pathways sampling->analysis

Caption: Workflow for investigating this compound in an LPS-induced rodent sepsis model.

Diagram 2: Signaling Pathways Modulated by this compound in Sepsis

G cluster_downstream Downstream Effects sepsis Sepsis (LPS/CLP) sympathetic Sympathetic Overstimulation sepsis->sympathetic beta1_receptor β1-Adrenergic Receptor sympathetic->beta1_receptor inflammation Inflammation (↑ TNF-α, IL-6, HMGB-1) beta1_receptor->inflammation vasoconstriction Vasoconstriction (↑ Endothelin-1 System) beta1_receptor->vasoconstriction cardiac_dysfunction Cardiac Dysfunction & Tachycardia beta1_receptor->cardiac_dysfunction This compound This compound This compound->beta1_receptor organ_injury Organ Injury (Liver, Lung, Heart) inflammation->organ_injury vasoconstriction->organ_injury cardiac_dysfunction->organ_injury

Caption: this compound's mechanism in sepsis via β1-adrenergic receptor blockade.

Concluding Remarks

The administration of this compound in rodent models of sepsis has shown promising results in attenuating the hyperinflammatory response and protecting against organ damage. The protocols and data presented here provide a foundation for researchers to further explore the therapeutic potential of this compound. It is important to note that some studies have reported sex-specific differences in the response to this compound, with males showing more significant improvements in cardiac function.[1][8] Therefore, including both sexes in experimental designs is highly recommended for a comprehensive understanding of this compound's effects. Careful consideration of the sepsis model, the timing of drug administration, and the selection of relevant outcome measures are critical for the successful implementation of these studies.

References

Landiolol Infusion Protocols for Septic Shock Clinical Trials: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Landiolol infusion protocols utilized in recent clinical trials for the management of septic shock. The information is collated from key studies, including the STRESS-L and Landi-SEP trials, to guide researchers and clinicians in designing and implementing similar investigational protocols.

Introduction

Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to persistent hypotension and organ dysfunction. Tachycardia is a common feature and is associated with increased mortality. This compound, an ultra-short-acting, highly selective β1-adrenoreceptor antagonist, has been investigated as a therapeutic agent to control heart rate and potentially modulate the deleterious effects of excessive catecholamine stimulation in septic shock. Its high cardioselectivity and short half-life make it a candidate for use in critically ill patients.[1]

Clinical Trial Infusion Protocols

The following tables summarize the this compound infusion protocols from two major clinical trials: STRESS-L (Study into the REversal of Septic Shock with this compound) and Landi-SEP (this compound for heart rate control in patients with septic shock and persistent tachycardia).

Table 1: this compound Infusion Protocol - STRESS-L Trial
ParameterProtocol
Starting Infusion Rate 1.0 µg/kg/min[2][3]
Titration Increment 1.0 µg/kg/min every 15 minutes[2]
Maximum Infusion Rate Not explicitly stated, titrated to effect
Target Heart Rate 80 - 94 beats per minute (bpm)[2][3]
Weaning Criteria Weaned once all vasopressor agents had been discontinued for 12 hours. The infusion was reduced or stopped if the heart rate fell below 80 bpm.[2]
Table 2: this compound Infusion Protocol - Landi-SEP Trial
ParameterProtocol
Starting Infusion Rate 1 µg/kg/min
Titration Increment Increments of 1 µg/kg/min at intervals of at least 20 minutes
Maximum Infusion Rate 40 µg/kg/min[1]
Target Heart Rate 80 - 94 bpm[4][5]
Discontinuation Criteria Discontinuation of vasopressor infusion, death, or serious adverse event attributable to the study drug.[6]

Experimental Protocols

Patient Population and Enrollment Criteria

The following table outlines the key inclusion and exclusion criteria for patient enrollment in the STRESS-L and Landi-SEP trials.

Table 3: Patient Enrollment Criteria
CriteriaSTRESS-L TrialLandi-SEP Trial
Inclusion Criteria - Age ≥18 years- Septic shock (Sepsis-3 criteria)- Heart rate ≥95 bpm- Receiving norepinephrine ≥0.1 µg/kg/min for ≥24 hours[3][7]- Age ≥18 years- Septic shock (Sepsis-3 criteria)- Heart rate ≥95 bpm- Hemodynamic optimization for 24-36 hours[5]
Exclusion Criteria - Tachycardia due to pain or discomfort- Non-infective vasodilatory shock[2]- Not explicitly detailed in the provided search results.
Primary and Secondary Endpoints

The primary and secondary endpoints of the clinical trials provide insight into the therapeutic goals and safety monitoring for this compound infusion.

Table 4: Primary and Secondary Endpoints
EndpointSTRESS-L TrialLandi-SEP Trial
Primary Endpoint Mean Sequential Organ Failure Assessment (SOFA) score over 14 days.[7]Heart rate response (80-94 bpm) and its maintenance without increasing vasopressor requirements during the first 24 hours.[8][9]
Secondary Endpoints - 28-day and 90-day mortality- ICU and hospital length of stay- Duration of vasopressor treatment- 28-day mortality- Adverse events- ICU and hospital stay duration- SOFA score[8][9]
Biomarker Analysis Protocol (STRESS-L Trial)

The STRESS-L trial protocol included the analysis of several biomarkers to investigate the mechanistic effects of this compound.

  • Inflammatory Cytokines : A multiplex inflammatory biomarker assay was planned to measure a selection of cytokines, including but not limited to IL-1 beta, IL-2, IL-4, IL-5, IL-6, IL-8, IL-10, IL-12, TNF-alpha, TNF-beta, and interferon-gamma. This was intended to assess the pro- and anti-inflammatory balance over time.

  • Cortisol : Cortisol assays were to be performed to measure the influence of beta-blockade on the adrenal cortex.

  • Myocardial Injury Markers : Serial measurements of troponin-T were planned to assess myocardial injury, ischemia, and dysfunction.

  • Metabolomics : Samples were stored for subsequent analysis (e.g., genetics/proteomics/metabolomics) to investigate early cellular responses during the resolution of sepsis.

Signaling Pathways and Experimental Workflows

Proposed Immunomodulatory Signaling Pathway of this compound in Sepsis

Sepsis is characterized by an excessive inflammatory response mediated by catecholamines. This compound, as a β1-selective blocker, is hypothesized to mitigate this by blocking the downstream signaling cascade in immune cells, leading to a more balanced inflammatory response.

G cluster_sepsis Septic State cluster_receptor Immune Cell cluster_nucleus Nucleus cluster_outcome Cellular Response Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates This compound This compound This compound->Beta1_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription_Factors Transcription Factors (e.g., NF-κB) PKA->Transcription_Factors Modulates Activity Pro_inflammatory_Genes Pro-inflammatory Cytokine Genes (e.g., TNF-α, IL-6) Transcription_Factors->Pro_inflammatory_Genes Upregulates Anti_inflammatory_Genes Anti-inflammatory Cytokine Genes (e.g., IL-10) Transcription_Factors->Anti_inflammatory_Genes Modulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Pro_inflammatory_Genes->Pro_inflammatory_Cytokines Expression Anti_inflammatory_Cytokines Anti-inflammatory Cytokines Anti_inflammatory_Genes->Anti_inflammatory_Cytokines Expression Immunomodulation Immunomodulation Pro_inflammatory_Cytokines->Immunomodulation Anti_inflammatory_Cytokines->Immunomodulation

Caption: Proposed mechanism of this compound's immunomodulatory effect in sepsis.

Experimental Workflow for a this compound Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial investigating this compound in septic shock, from patient screening to data analysis.

G Screening Patient Screening (Sepsis-3 Criteria, Tachycardia) Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization Landiolol_Group This compound Infusion + Standard Care Randomization->Landiolol_Group Control_Group Standard Care Alone Randomization->Control_Group Data_Collection Data Collection (24h, Daily) - Vitals (HR, BP) - SOFA Score - Vasopressor Dose Landiolol_Group->Data_Collection Biomarker_Sampling Biomarker Sampling (Blood Draws at specified timepoints) Landiolol_Group->Biomarker_Sampling Control_Group->Data_Collection Control_Group->Biomarker_Sampling Follow_Up Follow-up (28-day, 90-day mortality) Data_Collection->Follow_Up Data_Analysis Data Analysis - Primary & Secondary Endpoints - Biomarker Levels Biomarker_Sampling->Data_Analysis Follow_Up->Data_Analysis

Caption: Generalized workflow for a this compound septic shock clinical trial.

Logical Relationship of SOFA Score Components

The Sequential Organ Failure Assessment (SOFA) score is a critical tool for assessing organ dysfunction in sepsis. It is comprised of scores from six organ systems.

G cluster_components Organ System Scores (0-4 each) SOFA_Score Total SOFA Score (0-24) Respiration Respiration (PaO2/FiO2) Respiration->SOFA_Score Coagulation Coagulation (Platelets) Coagulation->SOFA_Score Liver Liver (Bilirubin) Liver->SOFA_Score Cardiovascular Cardiovascular (MAP, Vasopressors) Cardiovascular->SOFA_Score CNS Central Nervous System (Glasgow Coma Scale) CNS->SOFA_Score Renal Renal (Creatinine, Urine Output) Renal->SOFA_Score

Caption: Components contributing to the total SOFA score.

Conclusion

The clinical trials investigating this compound for septic shock have utilized meticulous infusion protocols with a focus on achieving heart rate control while maintaining hemodynamic stability. The STRESS-L and Landi-SEP trials provide a solid foundation for the design of future studies. The inclusion of biomarker analysis in these trials highlights the importance of understanding the mechanistic underpinnings of this compound's effects beyond simple heart rate reduction. These application notes serve as a valuable resource for researchers and drug development professionals working in the critical care and sepsis fields. The results from these trials, however, have not consistently shown a benefit in terms of reducing organ failure or mortality, indicating that further research is needed to identify specific patient populations that may benefit from this therapeutic approach.[2][9]

References

Preparing Landiolol Hydrochloride Solutions for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of landiolol hydrochloride solutions in common laboratory experiments. This compound is an ultra-short-acting and highly selective β1-adrenergic receptor antagonist, making it a valuable tool for cardiovascular research.

Physicochemical Properties and Storage

Proper handling and storage of this compound hydrochloride are critical for maintaining its stability and ensuring experimental reproducibility.

Table 1: Physicochemical and Storage Data for this compound Hydrochloride

PropertyDataCitations
Molecular Formula C₂₅H₃₉N₃O₈ · HCl
Molecular Weight 546.05 g/mol [1]
Appearance White to off-white crystalline powder[2][3]
Solubility - Water: ≥ 100 mg/mL (183.13 mM) - DMSO: up to 250 mg/mL (457.83 mM); sonication or warming to 37°C may be required.[4][5][6]
Powder Storage Store at 2-8°C or -20°C for long-term (up to 3 years). Keep tightly sealed and protected from moisture.[1][4][5][7]
Stock Solution Storage - In DMSO: Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2][4]
Solution Stability Less stable in solution due to hydrolysis and racemization. Optimal stability is achieved within a pH range of 5.0–7.0. Degrades under acidic conditions.[5][8]

Mechanism of Action: β1-Adrenergic Receptor Blockade

This compound hydrochloride is a competitive antagonist with high selectivity for the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue. Its mechanism involves blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors. This inhibition of β1-adrenergic signaling leads to a reduction in the intracellular production of cyclic adenosine monophosphate (cAMP), resulting in decreased heart rate, reduced myocardial contractility, and slowed atrioventricular conduction.

landiolol_moa cluster_membrane Cell Membrane beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP catecholamines Norepinephrine / Epinephrine catecholamines->beta1_receptor Binds & Activates This compound This compound HCl This compound->beta1_receptor Binds & Blocks atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates response ↓ Heart Rate ↓ Contractility pka->response Phosphorylates Targets

Figure 1. Signaling pathway of this compound hydrochloride's antagonism at the β1-adrenergic receptor.

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol outlines the preparation of a 100 mM stock solution in DMSO, which is a common starting point for most in vitro experiments.

Table 2: Reagents and Equipment for Solution Preparation

Reagent/EquipmentDetails
This compound Hydrochloride PowderPurity ≥98%
Dimethyl Sulfoxide (DMSO)Anhydrous, cell culture grade
Phosphate-Buffered Saline (PBS)pH 7.4, sterile
Cell Culture Medium or Assay BufferAs required by the specific experiment
Analytical BalanceAccurate to 0.1 mg
Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL
Pipettes and Sterile TipsCalibrated
Vortex Mixer-
Sonicator (optional)Water bath sonicator

Protocol:

  • Prepare a 100 mM Stock Solution in DMSO:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh 5.46 mg of this compound hydrochloride powder into the tube.

    • Add 100 µL of anhydrous DMSO to the tube.

    • Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if needed.[4][9]

  • Storage of Stock Solution:

    • Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for up to one year.[2][4]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the 100 mM stock solution.

    • Perform serial dilutions of the stock solution using the appropriate sterile buffer or cell culture medium to achieve the desired final concentrations.

    • Important: For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[2]

    • Prepare fresh working solutions for each experiment and discard any unused portions.

In Vitro Experiment: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound hydrochloride for the β1-adrenergic receptor using a competitive binding assay. It involves measuring the displacement of a specific radioligand from the receptor by increasing concentrations of unlabeled this compound.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes 1. Prepare Membranes (e.g., from CHO-β1 cells) incubate 4. Incubate Components: Membranes + Radioligand + (Buffer or this compound or Propranolol) prep_membranes->incubate prep_this compound 2. Prepare this compound Serial Dilutions prep_this compound->incubate prep_radioligand 3. Prepare Radioligand (e.g., [3H]DHA) prep_radioligand->incubate filter 5. Rapid Filtration (GF/B filters) incubate->filter wash 6. Wash Filters filter->wash count 7. Scintillation Counting wash->count analyze 8. Plot % Inhibition vs. [this compound] Calculate IC50 and Ki count->analyze

Figure 2. Workflow for a competitive radioligand binding assay.

Table 3: Reagents and Equipment for Binding Assay

Reagent/EquipmentDetails
Membrane Preparation Membranes from cells or tissues expressing β1-adrenergic receptors (e.g., CHO-K1 cells stably expressing human β1-AR, turkey erythrocytes).
Radioligand [³H]Dihydroalprenolol ([³H]DHA) or ¹²⁵I-Cyanopindolol ([¹²⁵I]CYP).
Unlabeled Competitor This compound Hydrochloride working solutions.
Non-specific Control Propranolol (or other non-selective β-blocker) at a high concentration (e.g., 10 µM).
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at incubation temperature.
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4.
Filtration Apparatus Cell harvester with Whatman GF/B or GF/C glass fiber filters.
Scintillation Counter For detecting radioactivity.
96-well Plates For incubation.
Scintillation Vials & Fluid -

Protocol:

  • Membrane Preparation: Prepare a crude membrane fraction from a suitable cell line or tissue known to express β1-adrenergic receptors via homogenization and differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL membrane preparation + 50 µL [³H]DHA (at a concentration near its Kd) + 50 µL assay buffer.

    • Non-specific Binding: 50 µL membrane preparation + 50 µL [³H]DHA + 50 µL of 10 µM propranolol.

    • Competition: 50 µL membrane preparation + 50 µL [³H]DHA + 50 µL of each this compound hydrochloride serial dilution (e.g., from 1 pM to 100 µM).

  • Incubation: Incubate the plate at room temperature (or 30-37°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.[2]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each this compound concentration, calculate the percentage of inhibition of specific binding.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Experiment: Rat Model of Tachycardia

This protocol provides a framework for evaluating the heart rate-lowering effects of this compound hydrochloride in an anesthetized rat model where tachycardia is induced pharmacologically.

Table 4: Materials for In Vivo Tachycardia Model

MaterialDetails
Animals Male Sprague-Dawley or Wistar rats (250-350 g).
Anesthetic E.g., Urethane or a combination of ketamine/xylazine.
Tachycardia-inducing Agent Isoproterenol (a non-selective β-agonist).
This compound HCl Formulation Prepare in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
Surgical and Monitoring Tools Catheters for intravenous infusion (e.g., jugular vein), ECG electrodes, blood pressure transducer.
Data Acquisition System To record ECG and blood pressure.

Protocol:

  • Animal Preparation:

    • Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.

    • Surgically implant catheters into a vein (e.g., jugular vein) for drug administration.

    • Attach ECG electrodes to monitor heart rate and a pressure transducer to monitor arterial blood pressure.

    • Allow the animal to stabilize for at least 20-30 minutes, recording baseline physiological parameters.

  • Induction of Tachycardia:

    • Administer a continuous intravenous infusion of isoproterenol at a dose sufficient to induce a stable and significant increase in heart rate (e.g., 0.1-1.0 µg/kg/min).

  • This compound Administration:

    • Once a stable tachycardia is established, begin a continuous intravenous infusion of this compound hydrochloride.

    • Administer this compound in a dose-escalating manner, starting with a low dose (e.g., 1-5 µg/kg/min) and titrating upwards (e.g., up to 40 µg/kg/min).[4][8]

    • Maintain each infusion rate for a set period (e.g., 10-15 minutes) to allow the heart rate to reach a new steady state.

  • Data Collection and Analysis:

    • Continuously record heart rate and blood pressure throughout the experiment.

    • Calculate the percentage reduction in heart rate from the tachycardic baseline at each this compound hydrochloride dose.

    • Plot the dose-response curve for this compound's effect on heart rate.

    • Monitor for any significant changes in blood pressure, which would be indicative of effects on β2-adrenergic receptors or negative inotropy.

These protocols provide a foundation for utilizing this compound hydrochloride in a research setting. Investigators should adapt these methodologies to their specific experimental needs and adhere to all institutional and governmental regulations regarding animal care and the use of radioisotopes.

References

Application Notes and Protocols for Landiolol in Isolated Langendorff Heart Perfusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Landiolol, an ultra-short-acting and highly selective β1-adrenoceptor antagonist, in an isolated Langendorff heart perfusion system. This ex vivo model is crucial for studying the direct cardiac effects of pharmacological agents without the influence of systemic physiological factors.

Introduction to this compound

This compound is a potent and highly selective β1-adrenergic receptor blocker.[1][2] Its ultra-short half-life of approximately 3 to 4 minutes makes it particularly suitable for acute care settings and for precise dose-titration in experimental models.[1][3] By selectively blocking β1-receptors, which are predominantly located in the heart, this compound effectively reduces heart rate (negative chronotropy) and, to a lesser extent, myocardial contractility (negative inotropy).[2][3][4] Studies on isolated hearts have demonstrated that this compound has a less potent negative inotropic effect compared to other short-acting beta-blockers like esmolol, suggesting a favorable profile for maintaining cardiac output while controlling heart rate.[4][5]

Signaling Pathway of this compound

This compound competitively inhibits the binding of catecholamines, such as norepinephrine and epinephrine, to β1-adrenergic receptors on cardiomyocytes. This blockade attenuates the downstream signaling cascade, leading to a reduction in intracellular cyclic AMP (cAMP) levels and decreased activation of Protein Kinase A (PKA).[1][6] The ultimate effects include a reduction in calcium ion influx, which modulates heart rate and contractility.[3]

Landiolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (e.g., Norepinephrine) Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Activates This compound This compound This compound->Beta1_AR Inhibits G_protein Gs Protein Beta1_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Ca_influx Ca2+ Influx Ca_channels->Ca_influx Increases Effects Decreased Heart Rate Decreased Contractility Ca_influx->Effects Leads to

Caption: this compound's β1-Adrenergic Receptor Signaling Pathway.

Quantitative Data from Isolated Heart Studies

The following tables summarize the dose-dependent effects of this compound on key cardiac parameters in isolated Langendorff-perfused hearts from preclinical studies.

Table 1: Effects of this compound on Isoproterenol-Induced Tachycardia in Isolated Rabbit Hearts

(Data extracted from Ikeshita et al., 2008)

This compound Concentration (M)Heart Rate (beats/min)Left Ventricular Developed Pressure (LVDP) (mmHg)LV dP/dtmax (mmHg/s)Myocardial O2 Consumption (MVO2) (µl/min/g)
Baseline (Isoproterenol) 230 ± 15105 ± 181550 ± 25075 ± 12
1 x 10-6 205 ± 1898 ± 161350 ± 22068 ± 10
3 x 10-6 180 ± 2090 ± 151150 ± 20060 ± 9
1 x 10-5 150 ± 2280 ± 141000 ± 18055 ± 8
3 x 10-5 125 ± 2568 ± 20897 ± 23650 ± 8
1 x 10-4 100 ± 2864 ± 20852 ± 24048 ± 8

Table 2: Cardioprotective Effects of this compound in Isolated Guinea Pig Hearts during Ischemia-Reperfusion

(Data extracted from Kurosawa et al., 2003)[7]

Treatment GroupPre-Ischemic Left Ventricular Pressure (LVP) (% of baseline)Post-Reperfusion LVP (% of baseline)
Control 10064 ± 3
This compound (20 µM) ~100Not significantly different from control
This compound (100 µM) ~100109 ± 5
This compound (500 µM) ~100104 ± 5

Experimental Protocols

General Langendorff Perfusion Protocol

This protocol outlines the fundamental steps for setting up an isolated mammalian heart in a Langendorff apparatus.

Langendorff_Workflow cluster_prep Preparation cluster_perfusion Perfusion Setup cluster_experiment Experimental Phase cluster_analysis Data Analysis Animal_Prep 1. Animal Anesthesia and Heparinization Heart_Excise 2. Heart Excision and Aortic Cannulation Animal_Prep->Heart_Excise Mounting 3. Mount Heart on Langendorff Apparatus Heart_Excise->Mounting Stabilization 4. Stabilize with Krebs-Henseleit Solution (15-20 min) Mounting->Stabilization Baseline 5. Record Baseline Parameters Stabilization->Baseline Drug_Admin 6. Administer this compound (Dose-Response) Baseline->Drug_Admin Data_Record 7. Continuously Record Cardiac Parameters Drug_Admin->Data_Record Analysis 8. Analyze Data (e.g., LVDP, dP/dt) Data_Record->Analysis

Caption: General Experimental Workflow for Langendorff Perfusion.

Materials:

  • Animal Model: Rabbit or guinea pig are commonly used.

  • Anesthetic: e.g., Pentobarbital sodium.

  • Anticoagulant: Heparin.

  • Perfusion Solution: Krebs-Henseleit solution.

  • Langendorff Apparatus: Including a water-jacketed heart chamber, aortic cannula, perfusion reservoir, and peristaltic pump.

  • Data Acquisition System: With pressure transducer and software for recording and analysis.

Procedure:

  • Animal Preparation: Anesthetize the animal and administer heparin to prevent coagulation.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.

  • Aortic Cannulation: Identify the aorta and carefully cannulate it, ensuring no air bubbles are introduced into the system.[8][9]

  • Mounting: Secure the cannulated aorta to the Langendorff apparatus.

  • Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C.[10][11]

  • Stabilization: Allow the heart to stabilize for a period of 15-20 minutes, during which it should resume a regular beat.

  • Data Acquisition Setup: Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure. Connect the catheter to a pressure transducer to record Left Ventricular Developed Pressure (LVDP) and derive the maximal rates of pressure development and decay (dP/dtmax and dP/dtmin).[12][13]

Protocol for this compound Dose-Response Study

This protocol is adapted from the methodology of Ikeshita et al. (2008) to assess the dose-dependent effects of this compound.

Objective: To determine the effect of increasing concentrations of this compound on cardiac function in an isoproterenol-stimulated isolated rabbit heart.

Procedure:

  • Prepare the Heart: Follow the General Langendorff Perfusion Protocol (Section 4.1) using a rabbit heart.

  • Induce Tachycardia: After the stabilization period, perfuse the heart with Krebs-Henseleit solution containing 10-7 M isoproterenol to induce a stable tachycardic state.

  • Baseline Measurement: Record baseline heart rate (HR), LVDP, and dP/dtmax for 10-15 minutes.

  • This compound Administration: Introduce this compound into the perfusate in a cumulative, stepwise manner at the following final concentrations: 1 x 10-6 M, 3 x 10-6 M, 1 x 10-5 M, 3 x 10-5 M, and 1 x 10-4 M.[4]

  • Data Recording: Maintain each concentration for a sufficient period (e.g., 10-15 minutes) to allow the heart to reach a new steady state, continuously recording all cardiac parameters.

  • Data Analysis: For each concentration of this compound, calculate the average values for HR, LVDP, and dP/dtmax. Compare these values to the baseline measurements to determine the dose-dependent effects of this compound.

Protocol for Assessing Cardioprotective Effects of this compound

This protocol is based on the study by Kurosawa et al. (2003) to evaluate the protective effects of this compound against ischemia-reperfusion injury.[7]

Objective: To assess the ability of this compound to preserve myocardial function following a period of global ischemia and subsequent reperfusion in an isolated guinea pig heart.

Procedure:

  • Prepare the Heart: Follow the General Langendorff Perfusion Protocol (Section 4.1) using a guinea pig heart.

  • Pre-treatment: After stabilization, perfuse the heart for 10 minutes with Krebs-Henseleit solution containing the desired concentration of this compound (e.g., 100 µM). A control group should be perfused with Krebs-Henseleit solution without this compound.[7]

  • Baseline Measurement: Record baseline Left Ventricular Pressure (LVP).

  • Global Ischemia: Induce global ischemia by stopping the perfusion for 45 minutes.[7]

  • Reperfusion: Reinitiate perfusion with the same solution (with or without this compound) for 60 minutes.[7]

  • Data Recording: Continuously monitor LVP throughout the reperfusion period.

  • Data Analysis: Measure the LVP at the end of the reperfusion period and express it as a percentage of the pre-ischemic baseline value. Compare the recovery of LVP between the this compound-treated and control groups.

Conclusion

The isolated Langendorff heart perfusion model is an invaluable tool for investigating the direct cardiac effects of this compound. The protocols and data presented here provide a framework for researchers to study its negative chronotropic and inotropic properties, as well as its potential cardioprotective effects. The high selectivity and ultra-short-acting nature of this compound make it a subject of significant interest in cardiovascular research and drug development.

References

Application Notes and Protocols: Electrophysiological Effects of Landiolol on Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Landiolol is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1] Its primary clinical application is the rapid control of heart rate in tachyarrhythmias such as atrial fibrillation and atrial flutter.[1][2] The high β1-selectivity of this compound (a β1/β2 ratio of 255:1) allows for potent negative chronotropic effects with minimal impact on blood pressure and myocardial contractility, distinguishing it from other β-blockers like esmolol.[3][4]

These application notes provide a detailed overview of the electrophysiological effects of this compound on isolated cardiomyocytes, summarizing its mechanism of action on cardiac ion channels and intracellular calcium handling. This document also includes detailed protocols for the isolation of adult ventricular cardiomyocytes, patch-clamp electrophysiology, and calcium imaging to facilitate further research into the cardiac effects of this compound.

Mechanism of Action

This compound's primary mechanism of action is the competitive blockade of β1-adrenergic receptors in the myocardium.[3][5] This action antagonizes the effects of endogenous catecholamines like epinephrine and norepinephrine. The downstream effects are mediated by a reduction in intracellular cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) activity, which in turn modulates the function of various ion channels and calcium handling proteins.[3] Unlike some other β-blockers, this compound exhibits minimal direct effects on cardiac ion channels in the absence of adrenergic stimulation.[6]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade initiated by β1-adrenergic receptor stimulation and its inhibition by this compound.

landiolol_pathway cluster_membrane Cardiomyocyte Membrane beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts g_protein->ac Activates ion_channel Ion Channels (ICaL, If, IKs) electrophysiological_effects Electrophysiological Effects ion_channel->electrophysiological_effects catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->beta1_receptor Activates This compound This compound This compound->beta1_receptor Blocks atp ATP pka PKA (inactive) camp->pka Activates pka_active PKA (active) pka_active->ion_channel Phosphorylates (modulates current) ca_handling Ca2+ Handling Proteins (PLN, RyR2) pka_active->ca_handling Phosphorylates (modulates Ca2+) ca_handling->electrophysiological_effects

Caption: this compound signaling pathway in cardiomyocytes.

Data Presentation: Electrophysiological Effects

The following tables summarize the expected effects of this compound on key electrophysiological parameters in isolated cardiomyocytes under conditions of β-adrenergic stimulation.

Table 1: Effects of this compound on Action Potential Parameters
ParameterEffect of β-Adrenergic StimulationEffect of this compound (in the presence of β-agonist)
Resting Membrane Potential (RMP)No significant changeNo significant change
Action Potential Duration (APD)ShortensAttenuates shortening, may prolong relative to β-agonist alone
APD50DecreasedIncreased (relative to β-agonist)
APD90DecreasedIncreased (relative to β-agonist)
Upstroke Velocity (dV/dtmax)IncreasedDecreased (relative to β-agonist)
Action Potential AmplitudeIncreasedDecreased (relative to β-agonist)
Table 2: Effects of this compound on Major Ionic Currents
Ion CurrentDescriptionEffect of β-Adrenergic StimulationEffect of this compound (in the presence of β-agonist)
ICa,L (L-type Ca2+ Current)Inward current, triggers CICR, contributes to plateauIncreasedDecreased
If (Funny Current)Inward current, contributes to pacemaker activityIncreasedDecreased
IKs (Slow Delayed Rectifier K+ Current)Outward current, contributes to repolarizationIncreasedDecreased
INa (Fast Na+ Current)Inward current, responsible for rapid depolarizationIncreasedDecreased
IK1 (Inward Rectifier K+ Current)Outward current, maintains RMPNo significant direct effectNo significant direct effect
Table 3: Effects of this compound on Intracellular Calcium Handling
ParameterDescriptionEffect of β-Adrenergic StimulationEffect of this compound (in the presence of β-agonist)
Ca2+ Transient AmplitudePeak intracellular Ca2+ concentration during systoleIncreasedDecreased
Sarcoplasmic Reticulum (SR) Ca2+ ContentAmount of Ca2+ stored in the SRIncreasedDecreased
Ca2+ Spark FrequencyLocalized Ca2+ release events from the SRIncreasedDecreased

Experimental Protocols

The following are detailed methodologies for key experiments to assess the electrophysiological effects of this compound on isolated cardiomyocytes.

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from established enzymatic digestion methods using a Langendorff apparatus.[6][7][8]

Materials:

  • Perfusion Buffer: (in mM) 120 NaCl, 5.4 KCl, 1.2 MgSO4, 1.2 NaH2PO4, 20 NaHCO3, 10 Glucose, 10 2,3-butanedione monoxime (BDM), 5 Taurine. Gassed with 95% O2/5% CO2.

  • Digestion Buffer: Perfusion buffer supplemented with 1 mg/mL Collagenase Type II and 0.1% Bovine Serum Albumin (BSA), and 50 µM CaCl2.

  • Stop Buffer: Perfusion buffer with 10% Fetal Bovine Serum (FBS) or 1% BSA and 125 µM CaCl2.

  • Adult rat or mouse.

  • Langendorff perfusion system.

Procedure:

  • Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Perfusion Buffer.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Perfusion Buffer (37°C) to clear the coronary circulation of blood.

  • Switch the perfusion to Ca2+-free Perfusion Buffer for 5 minutes until the heart stops beating.

  • Perfuse the heart with Digestion Buffer for 15-20 minutes, or until the heart becomes pale and flaccid.

  • Detach the heart, remove the atria, and mince the ventricular tissue in Stop Buffer.

  • Gently triturate the tissue with a pipette to release individual cardiomyocytes.

  • Filter the cell suspension through a 100 µm nylon mesh.

  • Allow the cells to pellet by gravity for 10-15 minutes.

  • Gradually reintroduce Ca2+ to the cells by sequential resuspension in buffers with increasing Ca2+ concentrations (e.g., 0.25, 0.5, and 1.0 mM).

  • The final cell pellet can be resuspended in an appropriate medium for subsequent experiments.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the recording of action potentials and ionic currents from isolated cardiomyocytes.[9][10][11]

Materials:

  • Extracellular (Bath) Solution: (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (for AP recording): (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.

  • Intracellular (Pipette) Solution (for ICa,L recording): (in mM) 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with CsOH.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Plate isolated cardiomyocytes on laminin-coated coverslips in a recording chamber mounted on an inverted microscope.

  • Continuously perfuse the chamber with oxygenated Extracellular Solution at 37°C.

  • Pull patch pipettes to a resistance of 2-5 MΩ when filled with Intracellular Solution.

  • Approach a single, rod-shaped cardiomyocyte with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.

  • For Action Potential Recording (Current-Clamp):

    • Switch the amplifier to current-clamp mode.

    • Elicit action potentials by injecting short (2-5 ms) suprathreshold current pulses at a desired frequency (e.g., 1 Hz).

    • Record baseline action potentials, then perfuse with a β-agonist (e.g., isoproterenol) to simulate adrenergic stimulation.

    • Once a steady-state effect is reached, co-perfuse with the desired concentration of this compound and record the changes in action potential parameters.

  • For Ionic Current Recording (Voltage-Clamp):

    • Switch the amplifier to voltage-clamp mode.

    • Use specific voltage protocols to isolate and measure the current of interest (e.g., a step depolarization from a holding potential of -80 mV to +10 mV to record ICa,L).

    • Record baseline currents, apply a β-agonist, and then co-apply this compound to determine its effect on the current amplitude and kinetics.

Protocol 3: Calcium Imaging

This protocol details the measurement of intracellular Ca2+ transients and sparks using fluorescent indicators.[1][12][13]

Materials:

  • Fluorescent Ca2+ Indicator: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127.

  • Extracellular Solution: As described in Protocol 2.

  • Confocal microscope or fluorescence imaging system with high-speed acquisition capabilities.

  • Field stimulation electrodes.

Procedure:

  • Load isolated cardiomyocytes with a Ca2+ indicator by incubating them with Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 (0.02%) in Extracellular Solution for 20-30 minutes at room temperature.

  • Wash the cells to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Place the coverslip with loaded cells in a perfusion chamber on the microscope stage.

  • For Ca2+ Transient Measurement:

    • Pace the cardiomyocytes using field stimulation at a constant frequency (e.g., 1 Hz).

    • Acquire line-scan or full-frame images to measure the change in fluorescence intensity over time.

    • Record baseline Ca2+ transients, then perfuse with a β-agonist.

    • After observing the effect of the agonist, co-perfuse with this compound and record the changes in transient amplitude, rise time, and decay kinetics.

  • For Ca2+ Spark Measurement:

    • Cease electrical stimulation to allow the cell to rest.

    • Acquire line-scan images to detect spontaneous, localized Ca2+ release events (sparks).

    • Analyze the frequency, amplitude, and spatial/temporal properties of Ca2+ sparks at baseline and after the application of a β-agonist and this compound.

Visualization of Experimental Workflows

Experimental Workflow for Patch-Clamp Analysis

patch_clamp_workflow cluster_recording Recording Protocol start Start: Isolated Cardiomyocytes setup Prepare Patch-Clamp Rig (Solutions, Pipette) start->setup giga_seal Form Giga-ohm Seal setup->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline (AP or Ion Current) whole_cell->baseline agonist Apply β-Adrenergic Agonist (e.g., Isoproterenol) baseline->agonist landiolol_app Co-apply this compound agonist->landiolol_app washout Washout landiolol_app->washout analysis Data Analysis (APD, Current Density, etc.) washout->analysis end End analysis->end

Caption: Workflow for patch-clamp experiments.
Experimental Workflow for Calcium Imaging

calcium_imaging_workflow cluster_imaging Imaging Protocol start Start: Isolated Cardiomyocytes dye_loading Load Cells with Ca2+ Indicator (e.g., Fluo-4) start->dye_loading deester Wash and De-esterify dye_loading->deester baseline_img Record Baseline Ca2+ Transients/Sparks deester->baseline_img agonist_img Apply β-Adrenergic Agonist baseline_img->agonist_img landiolol_img Co-apply this compound agonist_img->landiolol_img washout_img Washout landiolol_img->washout_img img_analysis Image and Data Analysis (Amplitude, Frequency, Kinetics) washout_img->img_analysis end_img End img_analysis->end_img

Caption: Workflow for calcium imaging experiments.

References

Application Notes and Protocols for Hemodynamic Monitoring During Landiolol Infusion in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Landiolol is an ultra-short-acting, highly selective β1-adrenergic receptor blocker.[1][2] Its high cardioselectivity (β1/β2 ratio of 255:1) and rapid metabolism by plasma and liver esterases result in a short half-life of approximately three to four minutes.[2][3][4] These properties make this compound a valuable tool in clinical and preclinical settings where precise and rapid control of heart rate is required with minimal impact on blood pressure.[4][5] In animal research, this compound is frequently used to investigate the effects of heart rate reduction on cardiac function, myocardial oxygen consumption, and systemic hemodynamics in various pathological models, such as septic shock and anaphylaxis.[6][7] These notes provide an overview of the experimental protocols and hemodynamic data from animal studies involving this compound infusion.

Mechanism of Action

This compound functions as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in the myocardium.[3][5] It blocks the binding of endogenous catecholamines like epinephrine and norepinephrine to these receptors.[5] This antagonism inhibits the downstream signaling cascade involving the stimulatory G protein (Gs) and the production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase.[5][8] The resulting decrease in intracellular cAMP leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular (AV) node conduction.[3][5][8] Due to its high selectivity for β1 receptors, this compound has a less pronounced effect on β2 receptors, which mediate vasodilation, thereby minimizing hypotensive effects compared to less selective beta-blockers.[4][5]

cluster_EC cluster_Membrane cluster_IC Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_Receptor β1-Adrenergic Receptor (G-Protein Coupled Receptor) Catecholamines->Beta1_Receptor Binds & Activates This compound This compound This compound->Beta1_Receptor Competitively Blocks Gs_Protein Gs Protein (inactive) Beta1_Receptor->Gs_Protein Activates Gs_Protein_active Gs Protein (active) AC Adenylyl Cyclase (inactive) Gs_Protein_active->AC Activates AC_active Adenylyl Cyclase (active) ATP ATP cAMP cAMP ATP->cAMP Catalyzed by Active AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channels Calcium Channels PKA->Ca_Channels Phosphorylates Response ↓ Heart Rate ↓ Contractility ↓ AV Conduction Ca_Channels->Response Leads to Edges Edges

Caption: this compound's β1-Adrenergic Receptor Antagonism Pathway.

Experimental Protocols & Workflow

The following protocols are derived from published animal studies. Researchers should adapt these methodologies to their specific experimental needs and ensure compliance with institutional animal care and use guidelines.

General Experimental Workflow

A typical experiment to evaluate the hemodynamic effects of this compound involves several key stages: animal preparation and instrumentation for monitoring, establishment of a stable baseline, induction of a pathological state (e.g., shock), administration of this compound, and continuous monitoring of hemodynamic parameters.

A 1. Animal Preparation - Anesthesia - Intubation & Ventilation - Surgical Instrumentation B 2. Instrumentation - Arterial & Venous Catheters - ECG Electrodes - Flow Probes / PA Catheter A->B C 3. Baseline Hemodynamic Recording - Allow for stabilization - Record baseline HR, BP, CO, etc. B->C D 4. Induction of Pathological State (e.g., Endotoxin or Histamine Infusion) C->D E 5. This compound Administration - Initiate continuous IV infusion - Titrate dose to target heart rate D->E F 6. Continuous Hemodynamic Monitoring - Record all parameters throughout infusion period E->F G 7. Data Analysis - Compare baseline vs. treatment values - Statistical analysis F->G

References

Application Notes and Protocols for Landiolol in Preventing Postoperative Atrial Fibrillation in Cardiac Surgery Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postoperative atrial fibrillation (POAF) is a frequent complication following cardiac surgery, associated with increased morbidity, mortality, and healthcare costs. Landiolol, an ultra-short-acting, highly selective β1-adrenoreceptor antagonist, has emerged as a promising prophylactic agent to mitigate the incidence of POAF. Its rapid onset and offset of action, coupled with minimal impact on blood pressure, make it a valuable tool in the perioperative setting.[1][2] These application notes provide a comprehensive overview of the use of this compound in cardiac surgery models for the prevention of POAF, including quantitative data from clinical studies, detailed experimental protocols for animal models, and insights into the underlying signaling pathways.

Data Presentation: Efficacy and Safety of this compound for POAF Prevention

The following tables summarize the quantitative data from meta-analyses of randomized controlled trials (RCTs) investigating the prophylactic use of this compound in patients undergoing cardiac surgery.

Table 1: Efficacy of this compound in Preventing Postoperative Atrial Fibrillation

OutcomeThis compound GroupControl GroupRelative Risk (RR) [95% CI]Absolute Risk Reduction (ARR) [95% CI]Reference
Incidence of POAF (Overall)12.2% (56/460)32.6% (133/408)0.40 [0.30 - 0.54]20.4% [15.0% - 25.0%][3]
Incidence of POAF (CABG Subgroup)Not SpecifiedNot Specified0.36 [0.25 - 0.52]Not Specified[4]
Hospital Length of Stay (Days)Not SpecifiedNot SpecifiedMean Difference: -2.32Not Applicable[3]

CI: Confidence Interval; CABG: Coronary Artery Bypass Grafting

Table 2: Safety Profile of Prophylactic this compound in Cardiac Surgery

Adverse EventThis compound GroupControl GroupRelative Risk (RR) [95% CI]p-valueReference
BradycardiaNot SpecifiedNot Specified1.11 [0.48 - 2.56]>0.05[3]
Major ComplicationsNot SpecifiedNot Specified0.77 [0.34 - 1.72]0.52[4]
HypotensionNo cases reportedNot SpecifiedNot CalculatedN/A[3]

Experimental Protocols

These protocols describe the establishment of animal models of POAF following cardiac surgery and the subsequent administration of this compound for prophylactic studies.

Protocol 1: Canine Sterile Pericarditis Model for POAF

This model simulates the inflammatory response following cardiac surgery, a key contributor to POAF.

1. Animal Preparation and Anesthesia:

  • Adult mongrel dogs of either sex are fasted overnight with free access to water.
  • Anesthesia is induced and maintained with appropriate anesthetic agents (e.g., isoflurane).
  • The animal is intubated and mechanically ventilated.
  • Standard physiological parameters (ECG, blood pressure, heart rate) are continuously monitored.

2. Surgical Procedure (Sterile Pericarditis Induction):

  • A left thoracotomy is performed to expose the heart.
  • The pericardium is opened, and sterile talc is insufflated into the pericardial space to induce a sterile inflammatory response.
  • Pacing and recording electrodes are sutured to the atria for subsequent electrophysiological studies.
  • The chest is closed in layers, and the animal is allowed to recover.

3. This compound Administration (Prophylactic):

  • A continuous intravenous infusion of this compound is initiated immediately after the surgical procedure.
  • A low-dose infusion (e.g., 1-5 µg/kg/min) is recommended to minimize hemodynamic side effects.[2]
  • The infusion is maintained for a predetermined period (e.g., 48-72 hours) during the peak incidence of POAF in this model.
  • A control group receives a saline infusion at the same rate.

4. POAF Induction and Monitoring:

  • At specified time points post-surgery (e.g., daily for 3 days), atrial fibrillation is induced via rapid atrial pacing.
  • Pacing protocol: Burst pacing at a cycle length of 120 ms, decrementing by 10 ms until atrial capture is lost or AF is induced.[5]
  • The duration and characteristics of induced AF episodes are recorded.

5. Data Analysis:

  • The incidence and duration of inducible AF are compared between the this compound and control groups.
  • Electrophysiological parameters (e.g., atrial effective refractory period) can also be measured and compared.

Protocol 2: Porcine Rapid Atrial Pacing Model for POAF

This model focuses on the electrophysiological substrate for AF.

1. Animal Preparation and Anesthesia:

  • Domestic pigs (35-60 kg) are used.
  • Anesthesia, intubation, and physiological monitoring are performed as described in Protocol 1.

2. Surgical Procedure:

  • A median sternotomy is performed to expose the heart.
  • Bipolar pacing electrodes are sutured to the right and left atrial appendages.

3. This compound Administration (Prophylactic):

  • A continuous intravenous infusion of this compound is started prior to the induction of AF.
  • A suggested starting dose, based on studies in pigs for other cardiac indications, is around 0.12 mg/kg/min, with titration based on heart rate and hemodynamic stability.
  • The control group receives a saline infusion.

4. POAF Induction Protocol:

  • AF is induced by a programmed electrical stimulation protocol.
  • Example protocol: Rapid atrial pacing at 200 beats per minute, followed by burst pacing at a cycle length of 90 ms for 30 seconds.[6]
  • If AF is not induced, a vagal stimulant (e.g., neostigmine) can be administered before repeating the pacing protocol.[6]
  • Sustained AF is defined as lasting for a predetermined duration (e.g., >1 minute).[6]

5. Data Analysis:

  • The primary endpoint is the inducibility of sustained AF in the this compound versus the control group.
  • The number of pacing attempts required to induce AF can also be quantified.

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism in preventing POAF is through its selective blockade of β1-adrenergic receptors in the heart. This action modulates downstream signaling pathways implicated in the pathogenesis of atrial fibrillation.

β-Adrenergic Signaling Pathway

In the perioperative period, heightened sympathetic activity leads to increased catecholamine levels, which can trigger atrial arrhythmias. This compound mitigates this by blocking the binding of norepinephrine and epinephrine to β1-receptors on cardiomyocytes.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Binds G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channels->Ca_Influx Leads to Arrhythmogenesis Arrhythmogenesis Ca_Influx->Arrhythmogenesis Promotes This compound This compound This compound->Beta1_AR Blocks

Caption: β-Adrenergic signaling cascade and the inhibitory action of this compound.

TGF-β1 Signaling Pathway in Atrial Fibrosis

Atrial fibrosis, a key component of the substrate for AF, is influenced by the Transforming Growth Factor-β1 (TGF-β1) signaling pathway. While this compound does not directly target this pathway, its anti-inflammatory effects may indirectly modulate the fibrotic response.

TGF_Beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus TGF_beta1 TGF-β1 TGFBR2 TGF-β Receptor II TGF_beta1->TGFBR2 Binds TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 p-SMAD2/3 TGFBR1->SMAD23 Phosphorylates SMAD_Complex SMAD Complex SMAD23->SMAD_Complex Binds with SMAD4 SMAD4 SMAD4->SMAD_Complex Binds with Gene_Transcription Gene Transcription (e.g., Collagen) SMAD_Complex->Gene_Transcription Enters Nucleus & Promotes Fibrosis Atrial Fibrosis Gene_Transcription->Fibrosis Leads to

Caption: TGF-β1 signaling pathway involved in atrial fibrosis.

Experimental Workflow for Preclinical this compound Efficacy Testing

The following diagram outlines a typical workflow for evaluating the prophylactic efficacy of this compound in a large animal model of POAF.

Experimental_Workflow Animal_Model Establish Animal Model (Canine or Porcine) Baseline_EP Baseline Electrophysiological Study Animal_Model->Baseline_EP Randomization Randomization Baseline_EP->Randomization Landiolol_Group This compound Infusion Randomization->Landiolol_Group Control_Group Saline Infusion Randomization->Control_Group Cardiac_Surgery Cardiac Surgery (e.g., Sterile Pericarditis) Landiolol_Group->Cardiac_Surgery Control_Group->Cardiac_Surgery Postop_Monitoring Postoperative Monitoring Cardiac_Surgery->Postop_Monitoring AF_Induction Atrial Fibrillation Induction Protocol Postop_Monitoring->AF_Induction Data_Collection Data Collection (AF Incidence, Duration, Hemodynamics) AF_Induction->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Workflow for preclinical evaluation of this compound in POAF models.

Conclusion

This compound demonstrates significant potential as a prophylactic agent against postoperative atrial fibrillation in cardiac surgery. Its favorable pharmacokinetic and pharmacodynamic profile, supported by clinical data, warrants further investigation in preclinical models to elucidate its precise mechanisms of action and optimize its therapeutic application. The protocols and information provided herein serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

Troubleshooting & Optimization

Landiolol Stability in Physiological Saline: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the stability of Landiolol when reconstituted in physiological saline (0.9% NaCl) for use in research and drug development settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended diluent for this compound for intravenous administration in a laboratory setting?

A1: this compound hydrochloride powder for solution for infusion should be reconstituted with physiological saline (0.9% NaCl solution). Other compatible solutions include 5% glucose solution, Ringer's solution, and Ringer-lactate solution.

Q2: How long is reconstituted this compound stable at room temperature?

A2: Once reconstituted with physiological saline, this compound solution is chemically and physically stable for up to 24 hours at room temperature (25°C). It is, however, recommended from a microbiological standpoint to use the solution immediately after preparation.

Q3: What are the optimal storage conditions for the reconstituted this compound solution?

A3: The reconstituted solution should be stored at room temperature (25°C) and used within 24 hours. Do not freeze the reconstituted solution.

Q4: What are the signs of this compound degradation in solution?

A4: Reconstituted this compound solutions should be clear and colorless. Visually inspect the solution for any particulate matter or discoloration before administration. In a solution state, this compound hydrochloride can undergo hydrolysis and racemization, which are influenced by pH and temperature. The optimal pH for stability is between 5.0 and 7.0.

Q5: Can I mix this compound with other drugs in the same infusion line?

A5: It is generally not recommended to mix this compound with other drugs in the same infusion line. One study indicated that the content of this compound hydrochloride was 90% or less 24 hours after mixing with noradrenaline, milrinone, and dobutamine hydrochloride, suggesting potential degradation due to acidic conditions.

This compound Stability Data

While detailed time-point degradation data at room temperature is not extensively published, the available information confirms stability for 24 hours. The following table summarizes the key stability parameters for this compound reconstituted in physiological saline.

ParameterSpecificationNotes
Diluent 0.9% Sodium Chloride (Physiological Saline)Other compatible diluents include 5% Dextrose, Ringer's, and Ringer-Lactate solutions.
Storage Temperature Room Temperature (25°C)Do not freeze the reconstituted solution.
Stability Duration 24 hoursFrom a microbiological perspective, immediate use is recommended.
Appearance Clear and Colorless SolutionDiscard if particulate matter or discoloration is observed.
pH of Reconstituted Solution 6.0 - 6.6This compound stability is pH-dependent, with an optimal range of 5.0 - 7.0 to minimize degradation.[1]

Experimental Protocol: Stability Assessment of Reconstituted this compound

This protocol outlines a general procedure for assessing the stability of this compound in physiological saline using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

1. Materials and Reagents:

  • This compound Hydrochloride powder

  • 0.9% Sodium Chloride (NaCl) injection, USP

  • HPLC grade acetonitrile

  • HPLC grade water

  • Sodium dihydrogen phosphate

  • Decane sodium sulfonate

  • 0.22 µm syringe filters

2. Preparation of this compound Solution:

  • Aseptically reconstitute a known quantity of this compound Hydrochloride powder with a precise volume of 0.9% NaCl to achieve the desired final concentration (e.g., 6 mg/mL).

  • Gently mix until the powder is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulates.

3. Storage Conditions:

  • Store the prepared solution at a controlled room temperature of 25°C.

  • Protect the solution from light.

4. Sampling:

  • Withdraw aliquots of the solution at specified time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Immediately before analysis, filter the aliquot through a 0.22 µm syringe filter.

5. HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250mm x 4.6mm).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.01mol/L sodium dihydrogen phosphate and 0.01mol/L decane sodium sulfonate) in a 50:50 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Room temperature.

6. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of the initial this compound concentration remaining at each time point.

  • Stability is typically defined as the retention of at least 90% of the initial concentration.

  • Monitor for the appearance of any new peaks, which may indicate degradation products.

Experimental Workflow

Landiolol_Stability_Workflow cluster_prep Preparation cluster_analysis Analysis Reconstitution Reconstitute this compound in 0.9% NaCl Storage Store at 25°C, protected from light Reconstitution->Storage Sampling Sample at T=0, 4, 8, 12, 24 hours Storage->Sampling Filtration Filter sample (0.22 µm) Sampling->Filtration HPLC HPLC Analysis Filtration->HPLC Data Data Analysis (% remaining) HPLC->Data

Caption: Workflow for assessing the stability of reconstituted this compound.

Signaling Pathway and Logical Relationships

The primary factor influencing this compound stability in solution is its susceptibility to degradation via hydrolysis and racemization, which is dependent on both pH and temperature.

Landiolol_Degradation_Pathway cluster_factors Influencing Factors This compound This compound HCl in Solution Degradation Degradation This compound->Degradation Hydrolysis Hydrolysis Products Degradation->Hydrolysis Racemization Racemization Products Degradation->Racemization pH pH (Optimal 5.0-7.0) pH->Degradation influences Temp Temperature (Room Temp) Temp->Degradation influences

Caption: Factors influencing this compound degradation in aqueous solution.

References

Technical Support Center: Managing Hypotension During Landiolol Administration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing hypotension, a potential side effect of landiolol administration in research subjects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1] Its primary mechanism of action involves competitively blocking the β1-receptors in the heart, which are the primary sites for catecholamines like epinephrine and norepinephrine.[2][3] This blockade leads to a reduction in heart rate, myocardial contractility, and conduction velocity.[3] Due to its high β1 selectivity (a β1/β2 ratio of 255:1), this compound has a more pronounced effect on heart rate with a lesser impact on blood pressure compared to less selective beta-blockers.[1][4][5] Its effects are rapid in onset and offset, with a half-life of approximately 4 minutes, allowing for precise control of heart rate.[4][6]

Q2: What is the likelihood of hypotension occurring during this compound administration?

Hypotension is a known, dose-dependent adverse event associated with this compound. The incidence of hypotension varies depending on the patient population and the dosage administered. In clinical trials, the prevalence of hypotension in patients receiving this compound was approximately 8.5%.[7] One systematic review reported an incidence of 13% in critical care patients.[8] However, in post-marketing investigations, the frequency was lower, at around 0.8%.[7] Patients with pre-existing hemodynamic compromise, hypovolemia, or those on interacting medications are at an increased risk.[9][10]

Q3: What are the initial steps to take if hypotension is observed?

Due to this compound's short half-life, the first and most critical step is to reduce the infusion rate or temporarily discontinue the administration.[9][11] Blood pressure effects are expected to wane within 30 minutes of stopping the infusion.[10] If hypotension persists or is severe, further intervention is necessary.

Q4: What are the primary pharmacological interventions for managing this compound-induced hypotension?

The primary interventions for managing beta-blocker-induced hypotension include:

  • Intravenous Fluids: To increase intravascular volume.

  • Vasopressors: To increase systemic vascular resistance.

  • Glucagon: To increase heart rate and contractility by bypassing the beta-receptors.

The choice and order of these interventions will depend on the severity of the hypotension and the overall clinical picture of the research subject.

Troubleshooting Guide: this compound-Induced Hypotension

This guide provides a stepwise approach to managing hypotension during this compound administration in a research setting.

Immediate Actions:

  • Reduce or Stop this compound Infusion: Immediately decrease the infusion rate or stop the infusion entirely.[9][10][11]

  • Assess Hemodynamic Status: Continuously monitor blood pressure, heart rate, and other relevant physiological parameters.

If Hypotension Persists:

Step 1: Fluid Challenge

A fluid challenge can be performed to assess for fluid responsiveness, especially if hypovolemia is suspected.

  • Protocol: Administer a bolus of an isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution). A common protocol is to administer 200-250 mL over 5-10 minutes or 500 mL over 20-30 minutes.[12][13]

  • Positive Response: A ≥10% increase in stroke volume or cardiac output is considered a positive response.[12] If the subject is fluid responsive and hypotension persists, additional fluid may be administered cautiously.

Step 2: Vasopressor Administration

If hypotension does not resolve with fluid administration, vasopressor therapy should be initiated.

  • Norepinephrine: This is often the preferred vasopressor for beta-blocker-induced hypotension as it primarily acts on alpha-1 receptors to increase vasoconstriction.[14]

  • Phenylephrine: A pure alpha-1 adrenergic receptor agonist that can be used to increase blood pressure through vasoconstriction.[15]

Step 3: Glucagon Administration

Glucagon is considered a first-line antidote for severe beta-blocker overdose and can be effective in reversing hypotension and bradycardia.[16][17] It works by activating adenylyl cyclase independently of beta-receptors, leading to an increase in intracellular cAMP.[18]

Quantitative Data Summary

Table 1: Incidence of Hypotension with this compound in Clinical Studies

Study PopulationThis compound Dose Range (µg/kg/min)Incidence of Hypotension (%)Reference
Clinical Trials (Pooled Data)Not Specified8.5[7]
Critical Care (New-Onset Atrial Fibrillation)1 - 1013[8]
Post-Marketing SurveillanceNot Specified0.8[7]
Atrial Fibrillation/Flutter with Left Ventricular Dysfunction1 - 1014.7[19]

Table 2: Recommended Dosing for Countermeasures

InterventionMedicationRecommended DosingReference
Vasopressors NorepinephrineInitial: 0.05-0.1 µg/kg/min IV infusion, titrate to effect. Maintenance: 2-4 µ g/min .[14][20][21]
PhenylephrineIV Bolus: 40-100 µg every 1-2 minutes as needed. Continuous IV Infusion: 10-35 µ g/min , titrate to effect.[22][23]
Antidote GlucagonIV Bolus: 1-5 mg. Continuous IV Infusion: 1-5 mg/hour.[16][17]
Fluids Isotonic CrystalloidsBolus: 250-500 mL over 15-30 minutes.[13][24]

Detailed Experimental Protocols

Protocol 1: Management of Mild to Moderate Hypotension
  • Discontinue this compound: Immediately stop the this compound infusion.

  • Monitor Vital Signs: Continuously monitor blood pressure and heart rate every 2-5 minutes.

  • Fluid Bolus: Administer a 250 mL bolus of 0.9% saline over 15 minutes.[24]

  • Re-assess: If systolic blood pressure remains below the target level after 15 minutes, administer a second 250 mL fluid bolus.

  • Restart this compound (if necessary): Once blood pressure has stabilized at an acceptable level, the this compound infusion can be restarted at a lower dose.[11][25][26]

Protocol 2: Management of Severe or Refractory Hypotension
  • Discontinue this compound: Immediately stop the this compound infusion.

  • Ensure Airway and Breathing: Confirm adequate oxygenation and ventilation.

  • Administer IV Fluids: Administer a 500 mL bolus of an isotonic crystalloid solution over less than 15 minutes.[24]

  • Initiate Vasopressor Therapy:

    • Prepare a norepinephrine infusion (e.g., 4 mg in 250 mL of 5% dextrose).

    • Start the infusion at 0.05 µg/kg/min and titrate every 5 minutes to achieve the target mean arterial pressure.[14][21]

  • Consider Glucagon: If hypotension persists despite fluids and vasopressors, administer a 1-5 mg IV bolus of glucagon.[16] This can be followed by a continuous infusion of 1-5 mg/hour.[16]

  • Continuous Monitoring: Maintain continuous intra-arterial blood pressure monitoring and electrocardiogram (ECG) throughout the intervention.

Visualizations

Landiolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx Ca2+ Influx Calcium_Channels->Calcium_Influx Opens Contraction Increased Myocardial Contractility Calcium_Influx->Contraction Heart_Rate Increased Heart Rate Calcium_Influx->Heart_Rate Hypotension Hypotension Contraction->Hypotension Reduced contractility can lead to Heart_Rate->Hypotension Reduced heart rate can lead to This compound This compound This compound->Beta1_Receptor Blocks

Caption: this compound's signaling pathway and its potential to cause hypotension.

Hypotension_Management_Workflow Start Hypotension Observed (Systolic BP < Target) Stop_this compound Reduce or Stop This compound Infusion Start->Stop_this compound Monitor Monitor Vital Signs Stop_this compound->Monitor Check_Persistence Hypotension Persists? Monitor->Check_Persistence Fluid_Challenge Perform Fluid Challenge (250-500 mL Crystalloid) Check_Persistence->Fluid_Challenge Yes Resolved Hypotension Resolved Check_Persistence->Resolved No Fluid_Responsive Fluid Responsive? Fluid_Challenge->Fluid_Responsive Administer_Fluids Administer Additional Fluids Fluid_Responsive->Administer_Fluids Yes Vasopressors Initiate Vasopressors (e.g., Norepinephrine) Fluid_Responsive->Vasopressors No Reassess Reassess and Continue Monitoring Administer_Fluids->Reassess Glucagon Consider Glucagon Vasopressors->Glucagon If refractory Glucagon->Reassess Reassess->Check_Persistence

References

Technical Support Center: Landiolol Dosage Optimization in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ultra-short-acting β1-selective blocker, landiolol, in animal models. The focus is on optimizing dosage to achieve therapeutic heart rate reduction while avoiding bradycardia.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly selective β1-adrenergic receptor antagonist.[1][2] Its primary action is to competitively block the effects of catecholamines (e.g., adrenaline and noradrenaline) at the β1-receptors, which are predominantly located in the heart. This blockade results in a decrease in heart rate (negative chronotropic effect) and a reduction in myocardial contractility (negative inotropic effect).[3] Due to its high β1 selectivity (a β1/β2 ratio of approximately 255), it has minimal impact on β2-receptors in the lungs and peripheral blood vessels at therapeutic doses, which reduces the risk of bronchoconstriction and vasodilation.[3][4]

Q2: What are the key pharmacokinetic properties of this compound relevant to animal studies?

This compound has a very rapid onset of action and an ultra-short half-life of approximately 4 minutes.[5] It is rapidly metabolized by plasma esterases.[3][4] This pharmacokinetic profile allows for precise and rapid control of heart rate, as the effects of the drug dissipate quickly after discontinuing or reducing the infusion rate, which is a critical safety feature for preventing prolonged bradycardia.

Q3: Are there known sex-related differences in the response to this compound?

Yes, some studies in animal models have indicated sex-related disparities in the response to this compound. For instance, in a rat model of sepsis-induced myocardial dysfunction, this compound showed beneficial effects on cardiac performance in male rats, while it had deleterious effects in female rats.[6] Researchers should consider potential sex differences in their experimental design and data analysis.

Q4: How does this compound compare to esmolol in animal models?

In animal models, this compound has demonstrated a higher cardioselectivity and potency compared to esmolol.[3][4] In rabbits, this compound produced a more potent negative chronotropic effect with less impact on blood pressure than esmolol.[3][5] This higher selectivity for β1-receptors may translate to a lower risk of hypotensive episodes when targeting heart rate reduction.

Troubleshooting Guide: Avoiding Bradycardia

Problem: Observed significant bradycardia or a sharp drop in heart rate during this compound infusion.

Possible Causes & Solutions:

  • Initial dose or infusion rate is too high: The starting dose should be conservative and based on the specific animal model and its cardiovascular stability. For animals with compromised cardiac function, a lower starting dose is recommended.[7]

    • Solution: Immediately decrease the infusion rate or temporarily stop the infusion. Monitor the heart rate closely until it returns to a safe level. Re-initiate the infusion at a lower rate.

  • Rapid bolus administration: A rapid bolus injection can lead to a sudden high concentration of the drug, causing an abrupt drop in heart rate.

    • Solution: Consider a loading dose infused over a minute, followed by a continuous infusion, rather than a rapid bolus.[4] Alternatively, for some applications, a carefully calculated push-dose may be used with close monitoring.[8]

  • Interaction with other medications: Concurrent administration of other drugs with negative chronotropic effects (e.g., other beta-blockers, calcium channel blockers) can potentiate the bradycardic effect of this compound.[9]

    • Solution: Review all co-administered medications for potential interactions. If possible, avoid concurrent use of drugs that significantly depress heart rate. If co-administration is necessary, start with a much-reduced dose of this compound and titrate very cautiously.

  • Animal's physiological state: Factors such as anesthesia, hypothermia, or underlying cardiac pathology can increase sensitivity to this compound.

    • Solution: Ensure the animal is hemodynamically stable before starting the infusion. Monitor core body temperature and anesthetic depth, as these can influence cardiovascular parameters.

Experimental Protocols

Key Experiment: Dose-Response Study for Heart Rate Control in a Canine Model of Endotoxin Shock

This protocol is adapted from a study investigating low-dose this compound for heart rate reduction in a canine model of septic shock.[10]

Objective: To determine the effective dose range of this compound for heart rate reduction without causing severe bradycardia or compromising hemodynamic stability.

Animal Model: Anesthetized dogs.

Procedure:

  • Induction of Endotoxin Shock: Induce shock by intravenous infusion of lipopolysaccharide (LPS) at a dose of 4 mg/kg.[10]

  • Hemodynamic Resuscitation: Initiate hemodynamic resuscitation to restore and maintain mean arterial pressure (AP) at approximately 70 mmHg and cardiac output (CO) above 90% of the baseline level. This is achieved by infusing noradrenaline and Ringer's acetate solution, with doses automatically titrated using a computer-controlled system.[10]

  • This compound Administration:

    • Control Group: Receives only the resuscitation fluids and vasopressors.

    • This compound Group: Administer this compound as a continuous intravenous infusion.

      • Starting Dose: Begin with a low-dose infusion of 1 µg/kg/min.[10]

      • Titration: Gradually increase the infusion rate in steps (e.g., up to 10 µg/kg/min) to achieve the target heart rate (e.g., below 140 bpm).[10] The titration interval should be sufficient to allow the heart rate to stabilize (e.g., 10-15 minutes).

  • Monitoring: Continuously monitor heart rate, mean arterial pressure, cardiac output, and other relevant hemodynamic parameters throughout the 4-hour resuscitation period.[10]

  • Data Analysis: Compare the heart rate, dose of vasopressors required, and cardiac oxygen consumption between the control and this compound groups.

Quantitative Data Summary

Table 1: this compound Dosage and Heart Rate Response in Different Animal Models

Animal ModelConditionThis compound DosageKey FindingsReference
CanineEndotoxin Shock1-10 µg/kg/min (infusion)Reduced heart rate to <140 bpm without compromising hemodynamic resuscitation.[10]
RabbitHealthy1, 3, and 10 mg/kg (bolus)Dose-dependent reduction in heart rate; less impact on blood pressure compared to esmolol.[5]
RatIsolated Heart (Ischemia-Reperfusion)100, 300, and 500 µM (infused)Cardioprotective effects observed.[11]
RatSepsis (CLP model)Not specifiedSex-dependent effects on cardiac function.[6]

Table 2: Clinical Dosage Regimens of this compound in Humans (for reference)

Patient PopulationLoading DoseMaintenance Infusion RateTargetReference
Supraventricular Tachycardia (Normal Cardiac Function)-Starting dose: 9 µg/kg/min; Max: 36 µg/kg/minHeart rate control[7]
Supraventricular Tachycardia (Impaired Cardiac Function)-Starting dose: 1 µg/kg/min; Max: 36 µg/kg/minHeart rate control[7]
Atrial Fibrillation with Cardiac Dysfunction1 µg/kg/min for 1 min1-10 µg/kg/min (titrated)Heart rate < 100 bpm[12]
Postoperative Supraventricular Tachyarrhythmias0.125 mg/kg for 1 min10-40 µg/kg/min (titrated)Heart rate control[3][4]

Note on Dose Conversion: Extrapolating doses between animal species and from humans to animals requires careful consideration of body surface area and metabolic rates. Allometric scaling is a common method for this purpose.[13][14][15]

Visualizations

Signaling Pathway of this compound

landiolol_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates This compound This compound This compound->Beta1_Receptor Blocks G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Reduced_HR ↓ Heart Rate & ↓ Contractility Beta1_Receptor->Reduced_HR This compound Effect AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channels->Ca_Influx HR_Contractility ↑ Heart Rate & ↑ Contractility Ca_Influx->HR_Contractility

Caption: Signaling pathway of this compound's action on cardiac myocytes.

Experimental Workflow for Dose Optimization

dose_optimization_workflow cluster_prep Preparation Phase cluster_dosing Dosing & Titration Phase cluster_safety Safety Monitoring cluster_analysis Data Analysis Phase Animal_Model Select & Prepare Animal Model Baseline Record Baseline Hemodynamics (HR, BP, CO) Induce_Condition Induce Experimental Condition (e.g., Sepsis) Baseline->Induce_Condition Start_Infusion Start Low-Dose This compound Infusion Induce_Condition->Start_Infusion Monitor_HR Continuously Monitor Heart Rate Start_Infusion->Monitor_HR Check_Target Is Target HR Achieved? Monitor_HR->Check_Target Titrate_Up Increase Infusion Rate Check_Target->Titrate_Up No Maintain_Dose Maintain Effective Dose Check_Target->Maintain_Dose Yes Titrate_Up->Monitor_HR Collect_Data Collect Hemodynamic Data Maintain_Dose->Collect_Data Monitor_Safety Monitor for Bradycardia & Hypotension Adverse_Event Adverse Event? Monitor_Safety->Adverse_Event Adverse_Event->Monitor_HR No Reduce_Stop Reduce or Stop Infusion Adverse_Event->Reduce_Stop Yes Reduce_Stop->Monitor_HR Analyze Analyze Dose-Response Relationship Collect_Data->Analyze

Caption: Experimental workflow for this compound dose-finding and optimization.

References

Impact of hepatic or renal impairment on landiolol metabolism in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of hepatic or renal impairment on landiolol metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: this compound is an ultra-short-acting beta-1 blocker that is primarily metabolized in the plasma by pseudocholinesterases and carboxylesterases.[1][2] The ester moiety of the this compound molecule is hydrolyzed, a process that is rapid and occurs largely independent of hepatic function.[3][4] This rapid metabolism results in a very short elimination half-life of approximately 3 to 4.5 minutes.[1][5] The resulting inactive metabolites are then primarily eliminated through the kidneys.[5]

Q2: How does hepatic impairment affect the metabolism of this compound in experimental settings?

A2: Since this compound is mainly metabolized by esterases in the blood and tissues rather than by the liver, the impact of hepatic impairment is less direct than for many other drugs.[3] However, studies in human subjects with mild to moderate hepatic impairment (Child-Pugh Class A and B) have shown a moderate increase in this compound exposure.[6][7] Specifically, the geometric mean maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) were found to be 42% and 44% higher, respectively, compared to healthy volunteers.[6] This is potentially due to a decrease in plasma cholinesterase levels in these patients.[7] Despite this, the elimination half-life remained largely unchanged, indicating that the rapid clearance mechanism is maintained.[6]

Q3: What is the expected impact of renal impairment on this compound pharmacokinetics?

A3: The metabolism of the parent this compound drug is not expected to be significantly affected by renal impairment because it is cleared by plasma esterases.[7] However, the main route of excretion for its metabolites is via renal elimination.[1] Approximately 50% to 75% of the administered dose is recovered in the urine within four hours, mostly as metabolites.[1] Therefore, severe renal impairment could theoretically lead to the accumulation of these metabolites. Dose adjustments for the parent drug are generally not considered necessary for short-term use, as renal excretion is not the major elimination pathway for the active this compound molecule.[7] Researchers should be aware that beta-blockers as a class can increase the risk of hyperkalemia in patients with renal impairment.[8]

Troubleshooting Guide

Issue: Inconsistent pharmacokinetic results in our surgically-induced liver failure model (e.g., partial hepatectomy).

  • Possible Cause 1: Model Severity. The extent of hepatectomy (e.g., 70% vs. 90%) can dramatically alter outcomes and animal survival, potentially confounding metabolic studies.[9] A highly severe model may introduce systemic instability (e.g., hypotension) that affects drug distribution and clearance independently of specific metabolic pathways.

  • Troubleshooting Tip: Standardize the surgical procedure meticulously. Consider a less severe resection or a pharmacological model (e.g., using acetaminophen or carbon tetrachloride) for more reproducible liver injury.[10][11] Ensure continuous monitoring of vital signs to differentiate between metabolic effects and systemic hemodynamic collapse.

Issue: Higher-than-expected this compound plasma concentrations in a renal impairment model despite its plasma-based metabolism.

  • Possible Cause 1: Analytical Interference. If using an assay that is not specific to the parent drug, accumulated metabolites in a renally impaired model could cross-react and artificially inflate the measured concentration of this compound.

  • Troubleshooting Tip: Validate your analytical method (e.g., HPLC) to ensure it specifically quantifies this compound and does not show cross-reactivity with its major metabolites, M1 (the carboxylic acid component) and M2.[7]

  • Possible Cause 2: Systemic Effects. Severe acute kidney injury can lead to systemic inflammation and altered protein binding, which may indirectly affect this compound's volume of distribution and clearance, even if the primary metabolic route is unaffected.

  • Troubleshooting Tip: Measure plasma protein levels and assess inflammatory markers in your model to correlate with pharmacokinetic data. Ensure adequate hydration and physiological support for the animals to minimize confounding systemic effects.

Quantitative Data Summary

Table 1: Impact of Hepatic Impairment on this compound Pharmacokinetics (Human Data)

Pharmacokinetic ParameterHealthy VolunteersPatients with Hepatic Impairment (Child-Pugh A/B)Percentage Change
Cmax (Maximum Plasma Concentration) Baseline~ 42% Higher+42%
AUC (Area Under the Curve) Baseline~ 44% Higher+44%
t½ (Elimination Half-Life) ~ 4 minutesNo significant change~ 0%

Data derived from a study in humans with mild to moderate hepatic impairment receiving a continuous intravenous infusion of this compound.[6][7]

Table 2: General Pharmacokinetic Profile of this compound (Healthy Subjects)

ParameterValueReference
Elimination Half-Life (t½) 3 - 4.5 minutes[1][3]
Total Body Clearance (CL) 36.6 - 57 mL/kg/min[1][12]
Steady-State Volume of Distribution (Vss) 0.4 L/kg[1]
Plasma Protein Binding < 10%[1][7]
Metabolism Hydrolysis by plasma pseudocholinesterases & carboxylesterases[1][2]
Primary Route of Excretion Renal (primarily as metabolites)[1]

Experimental Protocols

Protocol 1: Induction of Pharmacological Acute Liver Failure (ALF) in Rodents

  • Objective: To induce a reproducible state of acute liver injury for studying its impact on this compound metabolism. This protocol is based on the use of Acetaminophen (APAP).[11]

  • Model: Male C57BL/6 mice are often preferred.[11]

  • Procedure:

    • Fast mice overnight (12-16 hours) with free access to water to deplete glutathione stores, which sensitizes them to APAP toxicity.[11]

    • Prepare a fresh solution of APAP in warm saline.

    • Administer a single intraperitoneal (IP) injection of APAP at a dose of 200-300 mg/kg.[11]

    • Monitor animals closely. Peak liver injury typically occurs 12-24 hours post-injection.

    • At the desired time point, confirm liver injury by measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels before proceeding with pharmacokinetic studies.

Protocol 2: Induction of Ischemic Acute Kidney Injury (AKI) in Rodents

  • Objective: To induce acute kidney injury via ischemia-reperfusion to study its effects on this compound metabolite clearance.

  • Model: Male rats or mice (e.g., C57BL/6 or BALB/c).[13]

  • Procedure:

    • Anesthetize the animal using a standard protocol (e.g., isoflurane).

    • Perform a midline or flank incision to expose the renal pedicles.[13]

    • Carefully isolate the renal arteries and veins.

    • Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for a defined period (e.g., 22-30 minutes for mice; longer for rats). Maintaining body temperature at 37°C is critical during this period.[13]

    • Remove the clamps to initiate reperfusion. Visually confirm the return of blood flow to the kidneys.

    • Suture the incision and provide post-operative care, including fluid replacement and analgesia.

    • Allow 24-48 hours for AKI to develop. Confirm injury by measuring serum creatinine and blood urea nitrogen (BUN) before commencing this compound administration.[14]

Protocol 3: Pharmacokinetic Analysis of this compound in an Impairment Model

  • Objective: To determine the pharmacokinetic profile of this compound following induction of organ impairment.

  • Procedure:

    • Following confirmation of organ injury (as per Protocol 1 or 2), place a catheter in a suitable blood vessel (e.g., jugular vein for infusion, carotid artery or tail vein for sampling).

    • Administer this compound as a continuous intravenous infusion at a specified rate (e.g., 10-40 mcg/kg/min).[2]

    • Collect serial blood samples at predetermined time points (e.g., pre-infusion, and 1, 5, 15, 30, 60 minutes during infusion, and 2, 5, 10, 30 minutes post-infusion).[6]

    • Immediately centrifuge the blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.

    • Quantify this compound concentrations in plasma using a validated analytical method like HPLC-UV or LC-MS/MS.

    • Calculate key pharmacokinetic parameters (Cmax, AUC, t½, CL) using appropriate software and compare the results between the impairment group and a sham-operated/vehicle-treated control group.

Visualizations

Landiolol_Mechanism cluster_cell Myocardial Cell Beta1 β1-Adrenergic Receptor AC Adenylyl Cyclase Beta1->AC Activates (Gs) cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca_Channel->Ca_Influx Opens Response Increased Heart Rate & Contractility Ca_Influx->Response Catecholamines Catecholamines (e.g., Epinephrine) Catecholamines->Beta1 Binds & Activates This compound This compound This compound->Beta1 Competitively Blocks

Caption: this compound's mechanism of action as a competitive β1-receptor antagonist.

Landiolol_Metabolism cluster_workflow Pharmacokinetic Pathway Start IV Administration of this compound Plasma This compound in Plasma (t½ ≈ 4 min) Start->Plasma Metabolism Rapid Hydrolysis by Plasma Esterases Plasma->Metabolism Primary Route Metabolites Inactive Metabolites (M1, M2) Metabolism->Metabolites Kidney Kidney Metabolites->Kidney Excretion Renal Excretion Kidney->Excretion Liver Hepatic Impairment (May reduce esterase levels, moderately increasing plasma this compound) Liver->Metabolism Affects Renal Renal Impairment (May cause accumulation of inactive metabolites) Renal->Excretion Affects

Caption: Metabolic and excretion workflow for this compound and sites of impairment impact.

Experimental_Workflow cluster_groups Animal Groups start Start control Control Group (Sham/Vehicle) start->control impairment Experimental Group (Hepatic or Renal Impairment) start->impairment administer Administer this compound (IV Infusion) control->administer induce Induce Impairment (e.g., IRI, APAP) impairment->induce confirm Confirm Organ Injury (Biomarkers: ALT, AST, Creatinine) induce->confirm confirm->administer sample Serial Blood Sampling administer->sample analyze Quantify Plasma this compound (e.g., HPLC) sample->analyze compare Compare PK Parameters (Impairment vs. Control) analyze->compare

Caption: Workflow for assessing this compound pharmacokinetics in impairment models.

References

Minimizing the negative inotropic effects of landiolol in heart failure models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the negative inotropic effects of landiolol in heart failure models.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments.

Q1: We are observing a more significant drop in blood pressure and cardiac contractility than expected after this compound administration in our rat myocardial infarction (MI) model. What could be the cause?

A1: Several factors could contribute to this observation:

  • Inappropriate Dosage: The optimal dose of this compound to achieve heart rate control without significant negative inotropy is crucial and can vary between different heart failure models.[1][2] It is recommended to start with a low-dose infusion (e.g., 1-10 µg/kg/min) and titrate upwards while closely monitoring hemodynamic parameters.[2][3]

  • Anesthetic Effects: The choice of anesthetic can significantly impact cardiovascular function. Some anesthetics, like pentobarbital, have known cardiodepressant effects that could be potentiated by this compound.[4] Using inhalational anesthetics like isoflurane at a stable, minimal effective concentration is often preferred.[4]

  • Model Severity and Variability: The extent of myocardial infarction and the resulting degree of heart failure can vary between animals.[5] A more severe heart failure model may be more sensitive to the negative inotropic effects of any β-blocker. Ensure your MI model provides consistent infarct sizes.

  • Volume Status: Hypovolemia can exacerbate the hypotensive effects of this compound. Ensure adequate hydration of the animal model before and during the experiment.

Q2: How can we accurately assess the inotropic state of the heart in our rodent model while administering this compound?

A2: The gold-standard for in-vivo assessment of cardiac contractility is pressure-volume (PV) loop analysis.[6][7][8] This technique provides load-independent measures of systolic and diastolic function, such as:

  • End-Systolic Pressure-Volume Relationship (ESPVR): The slope of the ESPVR is a sensitive, load-independent measure of myocardial contractility.

  • dP/dtmax: The maximum rate of pressure rise in the left ventricle during systole. While useful, it is sensitive to changes in preload.

  • Preload Recruitable Stroke Work (PRSW): Another load-independent measure of contractility.

Echocardiography is a non-invasive alternative but provides less direct measures of contractility (e.g., ejection fraction, fractional shortening), which are load-dependent.[2]

Q3: We are having trouble with the survival rate of our rats after creating the myocardial infarction model. How can we improve this?

A3: High mortality is a common issue in surgical models of myocardial infarction. Here are some key considerations to improve survival rates:

  • Surgical Technique: Proper surgical technique is critical. This includes careful ligation of the left anterior descending (LAD) coronary artery to create a consistent infarct size without causing excessive myocardial damage.[5][9] Avoiding exteriorization of the heart can reduce trauma and improve hemodynamic stability.[5]

  • Ventilation: Proper ventilation during the procedure is essential to prevent hypoxia.

  • Post-operative Care: Providing adequate analgesia, maintaining body temperature, and ensuring proper hydration post-surgery are crucial for recovery.[10] Prophylactic antibiotics can help prevent post-operative infections.[5]

Q4: What is the proposed mechanism by which low-dose this compound may not significantly decrease, or could even enhance, inotropy in a heart failure setting?

A4: In heart failure, there is chronic activation of the sympathetic nervous system, leading to elevated catecholamine levels. This can cause desensitization and downregulation of β1-adrenergic receptors. One theory suggests that in this state of high catecholamine concentration, β1-adrenoceptors may exhibit "negative cooperativity," where the binding of an agonist to one receptor in a dimer decreases the binding affinity of the adjacent receptor, leading to a suboptimal inotropic response.[7][11] Low concentrations of a highly selective β1-blocker like this compound may displace catecholamines from some receptors, reducing this negative cooperativity and paradoxically improving the overall inotropic response to the remaining circulating catecholamines.[7][11]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Comparative Hemodynamic Effects of this compound and Esmolol in an Isolated Rabbit Heart Model

ParameterThis compoundEsmolol
Negative Chronotropic Effect EquipotentEquipotent
Negative Inotropic Effect Less PotentMore Potent
Effect on Blood Pressure Less ReductionMore Reduction

(Data sourced from multiple comparative studies in animal models)[12]

Table 2: Dose-Titration of this compound in a Canine Endotoxin Shock Model

ParameterDose RangeObservation
Heart Rate 1-10 µg/kg/minReduced to <140 bpm
Cardiac Oxygen Consumption 1-10 µg/kg/minSignificantly lower
Mean Arterial Pressure & Cardiac Output 1-10 µg/kg/minMaintained with resuscitation

(Adapted from a study on hemodynamic resuscitation in a canine model)[3]

Table 3: Recommended Starting Doses and Titration for this compound

Patient PopulationStarting DoseTitration IntervalTitration StepMaximum Dose
Normal Cardiac Function 9 µg/kg/min10 min9 µg/kg/min36 µg/kg/min
Impaired Cardiac Function 1 µg/kg/min15 min1 µg/kg/min36 µg/kg/min

(Based on clinical dosing guidelines, which can inform starting points for preclinical studies)[13]

Experimental Protocols

Protocol 1: Induction of Myocardial Infarction in Rats via LAD Ligation

This protocol is adapted from established methods to create a reproducible model of heart failure.[5][9][10]

  • Anesthesia and Preparation:

    • Anesthetize the rat using an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg) or via isoflurane inhalation (3% for induction).[5][9]

    • Intubate the animal with a 16-gauge intravenous catheter and provide mechanical ventilation.[5]

    • Place the animal in a supine position on a temperature-controlled surgical pad to maintain body temperature.

    • Monitor ECG throughout the procedure.

  • Surgical Procedure:

    • Perform a left-sided thoracotomy between the third and fourth intercostal spaces.[10]

    • Carefully open the pericardium to expose the heart.

    • Identify the left anterior descending (LAD) coronary artery.

    • Ligate the LAD approximately 2-2.5 mm from its origin using a 6-0 silk suture.[9] Successful ligation is confirmed by the observation of blanching and cyanosis of the anterior wall of the left ventricle.[10]

    • For sham-operated controls, perform the same procedure without ligating the suture.

  • Closure and Recovery:

    • Close the chest in layers.

    • Evacuate air from the thoracic cavity to prevent pneumothorax.

    • Discontinue anesthesia and allow the animal to recover on a warming pad.

    • Administer analgesics as required for post-operative pain.

Protocol 2: Assessment of Cardiac Function using Pressure-Volume (PV) Loop Analysis

This protocol outlines the gold-standard method for assessing cardiac hemodynamics in rodents.[6][8][14]

  • Animal Preparation:

    • Anesthetize the animal as described in Protocol 1.

    • Place the animal on a surgical platform and maintain body temperature.

    • Perform a midline cervical incision to expose the right carotid artery.

  • Catheterization:

    • Calibrate the PV catheter according to the manufacturer's instructions.

    • Insert the PV catheter into the right carotid artery and advance it into the left ventricle. Correct placement is confirmed by the characteristic pressure and volume waveforms.

  • Data Acquisition:

    • Allow the hemodynamics to stabilize for 5-10 minutes.

    • Record baseline PV loops.

    • To obtain load-independent measures of contractility, perform transient occlusions of the inferior vena cava (IVC) to reduce preload. This is achieved by temporarily applying pressure to the IVC for a few cardiac cycles.[8]

  • Data Analysis:

    • Analyze the PV loop data using appropriate software to derive key hemodynamic parameters, including heart rate, blood pressure, dP/dtmax, and the end-systolic pressure-volume relationship (ESPVR).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 β1-Adrenergic Receptor Signaling in a Healthy Myocyte Norepinephrine Norepinephrine/ Epinephrine beta1AR β1-Adrenergic Receptor Norepinephrine->beta1AR Gs Gs Protein beta1AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylation Contraction Increased Contraction Ca_channel->Contraction Ca2+ influx

Caption: β1-Adrenergic Receptor Signaling Cascade in a Healthy Cardiomyocyte.

G cluster_1 Altered β1-AR Signaling in Heart Failure and this compound's Action Chronic_NE Chronic High Norepinephrine beta1AR_HF Downregulated/ Desensitized β1-AR Chronic_NE->beta1AR_HF Impaired_Signal Impaired Gs-cAMP-PKA Signaling beta1AR_HF->Impaired_Signal Reduced_Inotropy Reduced Inotropic Reserve Impaired_Signal->Reduced_Inotropy This compound This compound (Highly Selective β1-Blockade) This compound->beta1AR_HF Blocks excessive NE stimulation This compound->Reduced_Inotropy Prevents further downregulation & myocardial stunning

Caption: Pathophysiology of β1-AR Signaling in Heart Failure and the Role of this compound.

G cluster_workflow Experimental Workflow for Assessing this compound in a Rat MI Model Animal_Prep Animal Preparation (Anesthesia, Ventilation) MI_Induction Myocardial Infarction Induction (LAD Ligation) Animal_Prep->MI_Induction Recovery Post-operative Recovery (Weeks) MI_Induction->Recovery HF_Confirmation Heart Failure Confirmation (Echo/PV Loop) Recovery->HF_Confirmation Landiolol_Admin This compound Administration (Infusion) HF_Confirmation->Landiolol_Admin Hemodynamic_Monitoring Hemodynamic Monitoring (PV Loop Analysis) Landiolol_Admin->Hemodynamic_Monitoring Data_Analysis Data Analysis Hemodynamic_Monitoring->Data_Analysis

Caption: General Experimental Workflow for this compound Studies in Rodent Heart Failure Models.

References

Troubleshooting unexpected responses to push-dose landiolol administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected responses during the experimental administration of push-dose landiolol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with push-dose this compound.

Q1: What is the expected response to push-dose this compound administration?

A: this compound is an ultra-short-acting, β1-superselective adrenergic antagonist.[1] The primary expected response is a rapid reduction in heart rate with minimal impact on blood pressure.[1][2] Due to its high cardio-selectivity (255 times higher for β1 than β2 receptors), it effectively inhibits the chronotropic effects of catecholamines like adrenaline and noradrenaline on the heart.[1] Its effects are rapid in onset and have a short duration of action, with an elimination half-life of approximately four minutes.[1][2]

Q2: Unexpected Response: Minimal or no reduction in heart rate is observed after administration. Why is this happening and what should I do?

A: Several factors could contribute to a lack of response. In some clinical scenarios, up to a third of patients have shown no significant response to push-dose this compound.[3][4][5]

Troubleshooting Steps:

  • Verify Dosage and Administration: Ensure the correct dose was calculated and administered. Check for any issues with the intravenous line or delivery system that might have prevented the full dose from reaching circulation.

  • Assess Underlying Conditions: In certain conditions, such as septic shock, the efficacy of this compound has been questioned, with some studies suggesting a lack of benefit and potential for harm.[6][7][8] The underlying pathophysiology of the experimental model could be influencing the response.

  • Consider Prior Drug Administration: A post-hoc analysis of a cross-sectional trial indicated that prior chronic intake of oral β-blockers did not significantly affect the heart rate or blood pressure response to push-dose this compound.[3] However, interactions with other drugs that may influence heart rate or adrenergic signaling should be considered.

  • Re-evaluate Experimental Model: The specific characteristics of the animal model or cell line being used may have inherent resistance to β1-blockade.

Experimental Protocol to Investigate Lack of Efficacy:

  • Objective: To determine the cause of a blunted response to this compound.

  • Methodology:

    • Confirm the integrity and concentration of the this compound solution using an appropriate analytical method (e.g., HPLC).

    • In a control group of animals, administer a known β1-agonist (e.g., dobutamine) to confirm the responsiveness of the β1-adrenergic receptors.

    • Administer the standard push-dose of this compound to a new cohort of naïve animals to rule out procedural errors.

    • If the lack of response persists, consider a dose-escalation study to determine if a higher dose is required in your specific experimental model.[9]

Q3: Unexpected Response: A significant drop in blood pressure (hypotension) is observed. What are the potential causes and how can this be managed?

A: While this compound is known for its minimal impact on blood pressure compared to other beta-blockers, hypotension is one of the most frequently reported adverse effects.[2][10][11]

Troubleshooting Steps:

  • Immediate Action: If a clinically significant drop in blood pressure occurs, reduce or discontinue the this compound administration. Due to its short half-life, the hypotensive effects should resolve quickly.[12]

  • Review Dosage: An overdose is a likely cause of significant hypotension. Re-calculate the dose based on the subject's weight.

  • Assess Volume Status: Hypovolemia can increase the risk of hypotension.[13] Ensure adequate fluid resuscitation has been performed before this compound administration.[14]

  • Check for Concomitant Medications: The use of other medications with hypotensive effects can potentiate the action of this compound.[2]

Experimental Protocol for Investigating Hypotension:

  • Objective: To identify the threshold for this compound-induced hypotension in the experimental model.

  • Methodology:

    • Ensure all subjects are normovolemic before the experiment.

    • Begin with a lower starting dose of this compound and titrate upwards, monitoring blood pressure continuously.

    • Establish a dose-response curve for both heart rate and blood pressure to identify the therapeutic window for your specific model.

    • In a separate cohort, investigate the effects of this compound in a hypovolemic model to understand the interaction.

Q4: Unexpected Response: Bradycardia (excessively slow heart rate) is observed. How should I respond?

A: Bradycardia is a known and common side effect of this compound, as it is an extension of its primary mechanism of action.[11]

Troubleshooting Steps:

  • Dose Adjustment: An excessive dose is the most probable cause. Reduce the dose or temporarily halt the administration.

  • Continuous Monitoring: Continuous ECG monitoring is crucial to assess the severity of bradycardia and to monitor for any associated arrhythmias, such as atrioventricular block.[2][10]

  • Review Subject Characteristics: Subjects with pre-existing cardiac conditions may be more susceptible to the bradycardic effects of this compound.

Q5: Are there other, less common, unexpected responses I should be aware of?

A: Yes, while less frequent, other adverse effects have been reported and may be observed in a research setting.

  • Bronchospasm: Although this compound is highly β1-selective, bronchospasm can occur, especially in subjects with pre-existing respiratory conditions.[11][13] If this occurs, administration should be stopped immediately.

  • Hyperkalemia and Hypoglycemia: Beta-blockers can potentially cause hyperkalemia or mask the signs of hypoglycemia.[2][15][16][17]

  • Paradoxical Increase in Blood Pressure: In the context of pheochromocytoma, administration of a beta-blocker without prior alpha-blockade can lead to a paradoxical increase in blood pressure.[18]

Data Presentation

Table 1: Summary of Expected vs. Unexpected Hemodynamic Responses to Push-Dose this compound

ParameterExpected ResponseUnexpected Response (Potential Causes)
Heart Rate Rapid, dose-dependent decrease[9]Minimal or no change: Incorrect dosage, administration error, underlying condition (e.g., septic shock), drug interaction.[3][4][5]
Excessive decrease (Bradycardia): Overdose, patient sensitivity.[11]
Blood Pressure Minimal to no significant change[1][4][5]Significant decrease (Hypotension): Overdose, hypovolemia, concomitant hypotensive agents.[10][11][13]
Paradoxical Increase: Pheochromocytoma without alpha-blockade.[18]

Table 2: Reported Incidence of Adverse Events in Clinical Trials

Adverse EventReported Incidence
Hypotension6.4%[10] (up to 13% in some critical care settings[19])
Bradycardia1.5%[10]
Shock0.05%[10]
Embolic Stroke0.05%[10]
Cardiac Failure0.05%[10]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound acts as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in the heart.[1][20] These receptors are G-protein coupled receptors that, when activated by catecholamines (epinephrine and norepinephrine), initiate a signaling cascade that increases heart rate and contractility.[2][21] By blocking these receptors, this compound inhibits this cascade.

Landiolol_Mechanism cluster_membrane Cardiomyocyte Membrane Receptor β1-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Receptor binds This compound This compound This compound->Receptor blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels phosphorylates Calcium_Influx Ca2+ Influx Calcium_Channels->Calcium_Influx opens Heart_Rate Increased Heart Rate & Contractility Calcium_Influx->Heart_Rate

Caption: this compound's inhibitory action on the β1-adrenergic signaling pathway.

Troubleshooting Workflow for Unexpected Hemodynamic Responses

This workflow provides a logical sequence of steps to diagnose and address unexpected responses to this compound administration.

Troubleshooting_Workflow Start Push-Dose this compound Administered Monitor Monitor HR and BP Continuously Start->Monitor Unexpected Unexpected Response? Monitor->Unexpected Expected Expected Response: HR Decreased BP Stable Unexpected->Expected No No_Change No Change in HR or BP Unexpected->No_Change Yes (No Response) Hypotension Significant BP Drop Unexpected->Hypotension Yes (Hypotension) Bradycardia Excessive HR Drop Unexpected->Bradycardia Yes (Bradycardia) Verify_Dose Verify Dose & Administration Route No_Change->Verify_Dose Stop_Infusion Reduce or Stop This compound Hypotension->Stop_Infusion Bradycardia->Stop_Infusion Assess_Condition Assess Underlying Subject Condition Verify_Dose->Assess_Condition Adjust_Dose Adjust Future Dosing Assess_Condition->Adjust_Dose Check_Volume Assess Volume Status Stop_Infusion->Check_Volume Review_Meds Review Concomitant Medications Check_Volume->Review_Meds Review_Meds->Adjust_Dose

Caption: A logical workflow for troubleshooting unexpected responses.

References

Validation & Comparative

Landiolol vs. Esmolol for Heart Rate Control in Septic Shock Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of landiolol and esmolol, two ultra-short-acting beta-blockers, for heart rate control in preclinical septic shock models. The information is based on available experimental data, focusing on hemodynamic effects, inflammatory responses, and the underlying signaling pathways.

Executive Summary

Sepsis and septic shock are characterized by a hyperinflammatory state and profound hemodynamic instability, often accompanied by persistent tachycardia that can be detrimental to cardiac function. The use of beta-blockers to control heart rate is a therapeutic strategy under investigation. This compound, a highly selective β1-adrenergic receptor antagonist, and esmolol, another β1-selective blocker, have been evaluated in various septic shock models.

Preclinical evidence suggests that both this compound and esmolol can effectively reduce heart rate in septic shock models. This compound is reported to have approximately eight times greater selectivity for the β1-receptor than esmolol.[1] This higher selectivity may contribute to its potent negative chronotropic effects with a lesser degree of negative inotropic and hypotensive actions.[2] Both agents have been shown to modulate the inflammatory response, a critical aspect of sepsis pathophysiology. However, a direct head-to-head comparison in a single, standardized septic shock animal model is lacking in the currently available literature, making a definitive judgment on superiority challenging. This guide presents a synthesis of data from various preclinical studies, highlighting the experimental conditions to aid in interpretation.

Data Presentation: Hemodynamic and Anti-inflammatory Effects

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound and esmolol in various septic shock models. It is crucial to note that direct comparisons between the two drugs are limited due to variations in experimental models and methodologies across studies.

Table 1: Comparative Effects of this compound and Esmolol on Hemodynamic Parameters in Septic Shock Models

ParameterThis compoundEsmololAnimal Model and Sepsis Induction
Heart Rate Significantly decreased.Significantly decreased.Rat (LPS-induced); Canine (Endotoxin shock); Rat (CLP-induced)
Cardiac Output Maintained or improved cardiac efficiency.Maintained stroke volume despite decreased cardiac index.Rat (LPS-induced); Rat (CLP-induced); Piglet (P. aeruginosa-induced)
Vasopressor Requirement No significant difference in noradrenaline dose.Reduced norepinephrine requirements.Canine (Endotoxin shock); Rat (CLP-induced)
Mean Arterial Pressure Maintained.Maintained.Canine (Endotoxin shock); Piglet (P. aeruginosa-induced)

Table 2: Comparative Effects of this compound and Esmolol on Inflammatory Markers in Septic Shock Models

Inflammatory MarkerThis compoundEsmololAnimal Model and Sepsis Induction
TNF-α Significantly decreased serum levels.Reduced TNF-α concentrations.Rat (LPS-induced); Rat (CLP-induced)
IL-6 Decreased circulating levels.Downregulated expression.Rat (LPS-induced); Mouse (LPS-induced)
HMGB-1 Lower serum and lung levels.Not reported in the reviewed studies.Rat (LPS-induced)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.

This compound in a Rat Lipopolysaccharide (LPS)-Induced Sepsis Model
  • Animal Model: Male Wistar rats.

  • Sepsis Induction: Intravenous administration of lipopolysaccharide (LPS) from Escherichia coli.

  • Experimental Groups:

    • Control group (saline).

    • LPS group.

    • LPS + this compound group.

  • Drug Administration: Continuous intravenous infusion of this compound (e.g., 0.1 mg/kg/min) initiated simultaneously with LPS administration.

  • Key Measurements:

    • Hemodynamics: Heart rate and blood pressure monitored via a catheter in the femoral artery. Cardiac function assessed by echocardiography.

    • Inflammatory Markers: Serum levels of TNF-α, IL-6, and HMGB-1 measured by ELISA at various time points post-LPS injection.

    • Organ Injury: Histopathological examination of lung and heart tissues.

Esmolol in a Rat Cecal Ligation and Puncture (CLP)-Induced Sepsis Model
  • Animal Model: Male Sprague-Dawley rats.

  • Sepsis Induction: Cecal ligation and perforation (CLP) surgery to induce polymicrobial peritonitis.

  • Experimental Groups:

    • Sham group (laparotomy without CLP).

    • CLP + Saline group.

    • CLP + Esmolol group.

  • Drug Administration: Continuous intravenous infusion of esmolol (e.g., 10 or 20 mg/kg/hr) initiated after CLP surgery.

  • Key Measurements:

    • Hemodynamics: Cardiac output, myocardial oxygen consumption, and cardiac efficiency assessed using an isolated working heart preparation.

    • Inflammatory Markers: Arterial blood samples collected to measure lactate and TNF-α concentrations.

Signaling Pathways and Experimental Workflows

The pathophysiology of septic shock involves an overstimulation of the sympathetic nervous system, leading to excessive catecholamine release and subsequent activation of β1-adrenergic receptors in the heart. This triggers a cascade of intracellular events that increase heart rate and contractility but can also lead to myocardial dysfunction and inflammation.

Signaling Pathway of β1-Adrenergic Receptor in Sepsis

The following diagram illustrates the general signaling pathway of the β1-adrenergic receptor and its dysregulation during sepsis, along with the points of intervention for this compound and esmolol.

G cluster_sepsis Septic Shock Pathophysiology cluster_intervention Therapeutic Intervention Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds to G_Protein Gs Protein Activation Beta1_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP ↑ cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cardiac_Effects ↑ Heart Rate ↑ Contractility Myocardial Dysfunction PKA->Cardiac_Effects Leads to Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) PKA->Inflammation Contributes to This compound This compound This compound->Beta1_Receptor Blocks (High Selectivity) Esmolol Esmolol Esmolol->Beta1_Receptor Blocks

Caption: β1-Adrenergic Receptor Signaling in Sepsis and Intervention.

Experimental Workflow for Preclinical Septic Shock Studies

The diagram below outlines a typical experimental workflow for evaluating therapeutic agents in animal models of septic shock.

G Animal_Model Animal Model Selection (e.g., Rat, Mouse, Pig) Sepsis_Induction Sepsis Induction (e.g., LPS, CLP) Animal_Model->Sepsis_Induction Randomization Randomization Sepsis_Induction->Randomization Treatment Treatment Groups: - this compound - Esmolol - Control (Saline) Randomization->Treatment Monitoring Continuous Monitoring: - Hemodynamics - Vital Signs Treatment->Monitoring Data_Collection Data & Sample Collection: - Blood (Cytokines) - Tissues (Histology) Monitoring->Data_Collection Analysis Data Analysis: - Statistical Comparison Data_Collection->Analysis

Caption: Preclinical Septic Shock Experimental Workflow.

Conclusion

Both this compound and esmolol demonstrate the ability to control heart rate and modulate the inflammatory response in various preclinical models of septic shock. This compound's higher β1-selectivity is a key pharmacological feature that may offer a theoretical advantage in minimizing off-target effects. However, the absence of direct comparative studies in identical septic shock models makes it difficult to definitively conclude the superiority of one agent over the other in a preclinical setting. The choice between these agents in a research or drug development context should be guided by the specific endpoints of the study and a careful consideration of the different pharmacological profiles. Further head-to-head preclinical studies are warranted to provide a more definitive comparison and to better elucidate their respective mechanisms of action in the complex pathophysiology of septic shock.

References

Head-to-head comparison of landiolol and diltiazem for supraventricular tachycardia

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Supraventricular tachycardia (SVT) represents a group of rapid heart rhythms originating above the ventricles. The management of SVT primarily focuses on controlling the ventricular rate and, when possible, converting to a normal sinus rhythm. Among the pharmacological agents used, the ultra-short-acting beta-blocker landiolol and the non-dihydropyridine calcium channel blocker diltiazem are two prominent options. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data from clinical trials.

Mechanism of Action

This compound: this compound is a highly selective β1-adrenergic receptor antagonist.[1][2] Its primary mechanism involves blocking the effects of catecholamines, such as adrenaline and noradrenaline, on the heart.[2] This action leads to a decrease in the firing rate of the sinoatrial (SA) node and a slowing of conduction through the atrioventricular (AV) node, resulting in a reduced heart rate.[1]

Diltiazem: Diltiazem is a non-dihydropyridine calcium channel blocker that inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells.[3] By blocking L-type calcium channels, diltiazem slows AV nodal conduction and prolongs the AV nodal refractory period, thereby decreasing the ventricular response to supraventricular tachyarrhythmias.[3]

Signaling Pathway Diagrams

landiolol_pathway cluster_cell Cardiomyocyte Catecholamines Catecholamines Beta1_Receptor β1 Receptor Catecholamines->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates This compound This compound This compound->Beta1_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx HR_Decrease Decreased Heart Rate Ca_Influx->HR_Decrease

Caption: this compound's β1-adrenergic blockade pathway.

diltiazem_pathway cluster_cell Cardiomyocyte Diltiazem Diltiazem Ca_Channel L-type Ca2+ Channel Diltiazem->Ca_Channel Blocks Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx AV_Conduction Slowed AV Conduction Ca_Influx->AV_Conduction HR_Decrease Decreased Ventricular Rate AV_Conduction->HR_Decrease

Caption: Diltiazem's L-type calcium channel blockade pathway.

Efficacy in Clinical Trials

Multiple clinical trials have directly compared the efficacy of this compound and diltiazem in the management of SVT, particularly in the context of postoperative atrial fibrillation (POAF).

Efficacy EndpointThis compoundDiltiazemStudy
Conversion to Normal Sinus Rhythm (NSR) within 8 hours 54.3% (19/35)30.6% (11/36)Sakamoto et al. (JL-KNIGHT)[4][5]
Time to Oral Beta-Blocker Initiation (Median) 2 days4 daysKiuchi et al.[6][7]
Achievement of Target Heart Rate Significantly higher percentageLower percentageKiuchi et al.[6][8]
Prevention of POAF (Incidence) 4.8%27%Nagaoka et al.

Safety Profile

The safety profiles of this compound and diltiazem have also been compared in head-to-head trials, with a key focus on hemodynamic stability.

Safety EndpointThis compoundDiltiazemStudy
Hypotension 11.4% (4/35)30.6% (11/36)Sakamoto et al. (JL-KNIGHT)[4][5]
Bradycardia 0%11.1% (4/36)Sakamoto et al. (JL-KNIGHT)[4][5]
Significant Blood Pressure Reduction Not observedObservedKiuchi et al.[6]

Experimental Protocols

JL-KNIGHT Study (Sakamoto et al.)
  • Objective: To compare the efficacy and safety of this compound and diltiazem for the treatment of postoperative atrial fibrillation after open-heart surgery.[4]

  • Study Design: A prospective, multicenter, randomized, open-label study.[4][5]

  • Patient Population: 71 patients who developed atrial fibrillation out of 335 patients who underwent open-heart surgery.[4][5]

  • Interventions:

    • This compound Group (n=35): Intravenous infusion.

    • Diltiazem Group (n=36): Intravenous infusion.

  • Primary Endpoint: Conversion to normal sinus rhythm within 8 hours after the onset of atrial fibrillation.[4][5]

  • Secondary Endpoints: Incidence of hypotension and bradycardia.[4][5]

Kiuchi et al. Study
  • Objective: To compare the time to initiation of oral beta-blocker therapy in patients with acute heart failure and SVT treated with either this compound or diltiazem.[6][7]

  • Study Design: Retrospective analysis of 59 hospitalized patients.[6][9]

  • Patient Population: Patients with acute heart failure complicated by SVT. Patients were divided into those with preserved and reduced ejection fractions.[6][7]

  • Interventions:

    • This compound Group (n=15): Continuous intravenous infusion, starting at 1.0 µg/kg/min and titrated. The maximum infusion rate was 5.57 ± 4.78 µg/kg/min.[6]

    • Diltiazem Group (n=44): Continuous intravenous infusion, starting at 0.5 µg/kg/min and titrated. The maximum infusion rate was 2.65 ± 1.16 µg/kg/min.[6]

  • Primary Endpoint: Time from the start of intravenous infusion to the commencement of oral beta-blocker therapy.[6][8]

  • Secondary Endpoints: Achievement of target heart rate (≤ 110 bpm), changes in blood pressure, and hospital stay duration.[6][8]

Experimental Workflow

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_monitoring Monitoring & Data Collection cluster_endpoints Endpoint Assessment Eligibility Inclusion/Exclusion Criteria Met? (e.g., Postoperative AF, SVT with HF) Randomize Random Assignment Eligibility->Randomize Landiolol_Arm This compound Infusion (Titrated Dose) Randomize->Landiolol_Arm Diltiazem_Arm Diltiazem Infusion (Titrated Dose) Randomize->Diltiazem_Arm Monitor_HR Continuous Heart Rate and Rhythm Monitoring Landiolol_Arm->Monitor_HR Monitor_BP Blood Pressure Monitoring Landiolol_Arm->Monitor_BP Diltiazem_Arm->Monitor_HR Diltiazem_Arm->Monitor_BP Efficacy_Endpoint Efficacy Endpoints (e.g., Conversion to NSR, Time to Rate Control) Monitor_HR->Efficacy_Endpoint Safety_Endpoint Safety Endpoints (e.g., Hypotension, Bradycardia) Monitor_BP->Safety_Endpoint

Caption: Typical workflow of a clinical trial comparing this compound and diltiazem.

Logical Comparison

logical_comparison SVT_Management Management of SVT This compound This compound (Ultra-short-acting β1-blocker) SVT_Management->this compound Diltiazem Diltiazem (Ca2+ Channel Blocker) SVT_Management->Diltiazem Efficacy Efficacy This compound->Efficacy Safety Safety This compound->Safety Diltiazem->Efficacy Diltiazem->Safety Rate_Control Effective Rate Control Efficacy->Rate_Control Rhythm_Conversion Higher Rhythm Conversion (POAF) Efficacy->Rhythm_Conversion This compound > Diltiazem Oral_Transition Faster Transition to Oral β-blocker Efficacy->Oral_Transition This compound > Diltiazem Hypotension_Risk Lower Risk of Hypotension Safety->Hypotension_Risk This compound > Diltiazem Bradycardia_Risk Lower Risk of Bradycardia Safety->Bradycardia_Risk This compound > Diltiazem

Caption: Logical relationship of this compound and diltiazem comparison for SVT.

Conclusion

The available evidence from head-to-head clinical trials suggests that this compound offers a favorable efficacy and safety profile compared to diltiazem for the management of supraventricular tachycardia, particularly in the postoperative setting. This compound appears to be more effective in converting postoperative atrial fibrillation to normal sinus rhythm and allows for a quicker transition to oral beta-blocker therapy.[4][5][6][7] Furthermore, this compound is associated with a lower incidence of hypotension and bradycardia, indicating better hemodynamic stability.[4][5] These findings suggest that this compound may be a preferred option for rate and rhythm control in certain patient populations with SVT, especially those at risk for hemodynamic compromise. However, treatment decisions should always be individualized based on the patient's clinical status and comorbidities.

References

Esmolol vs. Landiolol: A Comparative Analysis of Hemodynamic Effects During Surgical Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of clinical data reveals distinct hemodynamic profiles for the ultra-short-acting beta-blockers esmolol and landiolol when used to attenuate the stress response during surgical procedures. This guide provides a detailed comparison of their efficacy, safety, and underlying mechanisms for researchers, scientists, and drug development professionals.

Introduction

Surgical stimulation, such as laryngoscopy, intubation, and extubation, invariably triggers a sympathetic nervous system response, leading to potentially deleterious hemodynamic fluctuations, including tachycardia and hypertension. Esmolol and this compound are both cardioselective, ultra-short-acting beta-1 adrenergic receptor antagonists frequently employed to mitigate these responses. While both drugs effectively control heart rate, emerging evidence suggests significant differences in their effects on blood pressure and overall hemodynamic stability.

Mechanism of Action

Esmolol and this compound are competitive antagonists of beta-1 adrenergic receptors, which are predominantly located in the heart.[1] By blocking these receptors, they inhibit the binding of endogenous catecholamines like epinephrine and norepinephrine.[2] This action leads to a cascade of intracellular events, ultimately resulting in decreased heart rate (negative chronotropy) and reduced myocardial contractility (negative inotropy).[2][3] this compound is reported to have a higher cardioselectivity for beta-1 receptors compared to esmolol.[4]

cluster_membrane Cell Membrane B1AR β1-Adrenergic Receptor G_Protein Gs Protein Activation B1AR->G_Protein Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->B1AR Stimulates BetaBlocker Esmolol / this compound BetaBlocker->B1AR Blocks AC Adenylyl Cyclase Activation G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Calcium ↑ Intracellular Ca²⁺ PKA->Calcium Response ↓ Heart Rate ↓ Myocardial Contractility Calcium->Response

Caption: Simplified Beta-1 Adrenergic Receptor Signaling Pathway.

Comparative Hemodynamic Effects: A Data-Driven Overview

Clinical studies consistently demonstrate that while both esmolol and this compound are effective in controlling tachycardia associated with surgical stress, this compound exhibits a more favorable profile regarding blood pressure stability.

ParameterEsmololThis compoundKey FindingsCitations
Heart Rate Control EffectiveMore rapid and potent reductionThis compound produced a more substantial decrease in heart rate compared to esmolol. In one study, the mean heart rate reduction at 30 minutes was -30 ± 16 BPM for esmolol versus -40 ± 20 BPM for this compound.[5][6][7]
Blood Pressure Control Significant reduction in Mean Arterial Pressure (MAP)Minimal impact on MAPA significant reduction in MAP was observed in the esmolol group, with a 60% incidence of hypotension in one study, compared to 0% in the this compound group.[5][6][7]
Cardiac Output Potential for reductionLess impact on cardiac outputFindings from ScvO2 levels and PCO2 gap suggest that this compound may have less of a negative impact on cardiac output compared to esmolol.[8][9][10]
Adverse Events Higher incidence of hypotensionLower incidence of hypotensionThe primary adverse event associated with esmolol was hypotension, which was significantly less frequent with this compound.[5][6][7]

Experimental Protocols

The presented data is derived from prospective, randomized clinical trials comparing the efficacy and safety of esmolol and this compound in various surgical settings. A representative experimental design is outlined below.

cluster_protocol Experimental Workflow P Patient Population (e.g., Post-vascular surgery with reduced ejection fraction) R Randomization P->R G1 Esmolol Group (e.g., 50-200 µg/kg/min infusion) R->G1 G2 This compound Group (e.g., 1-10 µg/kg/min infusion) R->G2 S Surgical Stimulation (e.g., Weaning and Tracheal Extubation) G1->S G2->S M Hemodynamic Monitoring (HR, SAP, DAP, MAP) (Every minute for 30 min post-extubation) S->M A Data Analysis (Comparison of hemodynamic changes) M->A

Caption: Representative Experimental Workflow for Comparing Esmolol and this compound.

In a typical study, patients undergoing a specific surgical procedure are randomized to receive either an esmolol or a this compound infusion initiated prior to a high-stimulation event, such as extubation.[6][7] Dosages are titrated to achieve a target heart rate while maintaining adequate blood pressure. Hemodynamic parameters, including heart rate, systolic arterial pressure, diastolic arterial pressure, and mean arterial pressure, are continuously monitored and recorded at frequent intervals.[6][7]

Example Protocol: Weaning and Tracheal Extubation in Post-Vascular Surgery Patients

  • Patient Population: Patients with cardiac dysfunction (e.g., reduced ejection fraction) admitted to the ICU after major vascular surgery.[6][7]

  • Randomization: Patients are randomly assigned to either the this compound or esmolol group.[6][7]

  • Drug Administration:

    • This compound Group: Infusion initiated at 1 µg/kg/min, with titration up to 10 µg/kg/min.[6][7]

    • Esmolol Group: Infusion initiated at 50 µg/kg/min, with titration up to 200 µg/kg/min.[6][7]

  • Timing: Infusions are started at the beginning of the respiratory weaning process.[6][7]

  • Hemodynamic Monitoring: Heart rate, systolic arterial pressure, diastolic arterial pressure, and mean arterial pressure are recorded every minute for up to 30 minutes post-extubation.[6][7]

Conclusion

Both esmolol and this compound are effective for controlling heart rate during periods of surgical stress. However, this compound demonstrates a superior safety profile with a significantly lower incidence of hypotension. This makes this compound a potentially preferable agent in hemodynamically sensitive patients or in clinical scenarios where maintaining stable blood pressure is paramount. Further research is warranted to explore the comparative effects of these agents on cardiac output and other indices of cardiac performance in diverse surgical populations.

References

A Comparative Analysis of Landiolol and Propranolol on Beta-2 Adrenoceptor-Mediated Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the beta-2 adrenoceptor-mediated effects of landiolol, a highly selective beta-1 adrenergic receptor antagonist, and propranolol, a non-selective beta-adrenergic receptor antagonist. This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Executive Summary

This compound and propranolol exhibit markedly different profiles in their interaction with beta-2 adrenoceptors, primarily driven by their differing receptor selectivity. This compound's high beta-1 selectivity results in minimal effects on beta-2 adrenoceptor-mediated pathways, whereas propranolol, being non-selective, potently antagonizes these pathways. This fundamental difference has significant implications for their therapeutic applications and side-effect profiles. This guide will delve into the quantitative comparisons of their receptor selectivity, their impact on downstream signaling cascades, and the methodologies employed in these assessments.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the properties of this compound and propranolol related to their interaction with beta-1 and beta-2 adrenoceptors.

Table 1: Beta-Adrenoceptor Selectivity and Affinity

Compoundβ1/β2 Selectivity RatioKi (nM) for human β1-ARKi (nM) for human β2-ARReference
This compound255621890[1][2]
Propranolol0.68 - 11-[2][3]

AR: Adrenergic Receptor; Ki: Inhibition Constant

Table 2: Comparative Effects on Downstream Signaling and Physiological Responses

ParameterThis compoundPropranololExperimental ModelReference
cAMP Accumulation Very modest increaseInverse agonist, decreases cAMP levelsHEK293 cells[4][5]
ERK 1/2 Phosphorylation Robust increase (partial agonist activity)Activates MAPK pathway via β-arrestinHEK293 cells, Prostate cancer cells[4][5]
Bronchoconstriction No significant effect on acetylcholine-induced responseSignificantly enhanced acetylcholine-induced bronchoconstrictionOvalbumin-sensitized guinea pigs[6]
Peripheral Vasoconstriction Less effect on blood pressureInduces peripheral vasoconstrictionRabbits, Clinical studies[7][8]

Signaling Pathways

The differential effects of this compound and propranolol on beta-2 adrenoceptor signaling are rooted in their distinct receptor interactions. The following diagrams illustrate the canonical beta-2 adrenoceptor signaling pathway and the divergent effects of these two beta-blockers.

Beta2_Signaling_Pathway cluster_membrane Cell Membrane Beta2_AR β2-Adrenergic Receptor Gs Gs protein Beta2_AR->Gs Activates Agonist Agonist (e.g., Epinephrine) Agonist->Beta2_AR Binds to AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Smooth Muscle Relaxation (e.g., Bronchodilation, Vasodilation) PKA->Downstream_Effects Leads to

Canonical Beta-2 Adrenergic Receptor Signaling Pathway.

Drug_Comparison_Pathway cluster_this compound This compound cluster_propranolol Propranolol cluster_downstream Downstream Effects Beta2_AR β2-Adrenergic Receptor Landiolol_Node This compound (High β1 Selectivity) Minimal_Blockade Minimal β2 Blockade Landiolol_Node->Minimal_Blockade Minimal_Blockade->Beta2_AR No significant antagonism Signaling_Unchanged β2-mediated signaling largely unaffected Minimal_Blockade->Signaling_Unchanged Propranolol_Node Propranolol (Non-selective) Potent_Blockade Potent β2 Blockade Propranolol_Node->Potent_Blockade Potent_Blockade->Beta2_AR Antagonizes Signaling_Inhibited Inhibition of cAMP pathway Activation of MAPK via β-arrestin Potent_Blockade->Signaling_Inhibited

Comparative Effects of this compound and Propranolol on β2-AR.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound and propranolol to human beta-1 and beta-2 adrenergic receptors.

  • Methodology:

    • Cell Culture: Human Embryonic Kidney (HEK) 293 cells heterologously expressing either human beta-1 or beta-2 adrenergic receptors are cultured under standard conditions.[4]

    • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors.

    • Radioligand Binding: Competition binding assays are performed using a radiolabeled ligand (e.g., [³H]dihydroalprenolol) and increasing concentrations of the unlabeled competitor drugs (this compound or propranolol).

    • Incubation and Separation: The reaction mixture is incubated to reach equilibrium, followed by rapid filtration to separate bound from free radioligand.

    • Quantification: The radioactivity of the filters is measured using liquid scintillation counting.

    • Data Analysis: The IC50 values (concentration of the drug that inhibits 50% of specific binding) are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.

cAMP Accumulation Assay
  • Objective: To measure the effect of this compound and propranolol on the intracellular accumulation of cyclic adenosine monophosphate (cAMP) following receptor stimulation.

  • Methodology:

    • Cell Culture and Treatment: HEK293 cells expressing the beta-2 adrenergic receptor are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with this compound, propranolol, or a vehicle control.

    • Stimulation: Cells are stimulated with a beta-adrenergic agonist (e.g., isoproterenol) to induce cAMP production.

    • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

    • cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

    • Data Analysis: The amount of cAMP produced in the presence of the test compounds is compared to the control to determine their effect on adenylyl cyclase activity.

In Vivo Bronchoconstriction Model
  • Objective: To assess the in vivo effects of this compound and propranolol on airway hyperreactivity.

  • Methodology:

    • Animal Model: Ovalbumin-sensitized guinea pigs are used as an animal model for asthma.[6]

    • Drug Administration: The animals receive an intravenous administration of this compound, propranolol, or a saline control.

    • Measurement of Airway Resistance: Total pulmonary resistance (Raw) and dynamic lung compliance (Cdyn) are measured to assess airway function.

    • Challenge: A dose-response curve to acetylcholine, a bronchoconstrictor, is generated to induce airway hyperreactivity.

    • Data Analysis: The changes in Raw and Cdyn in response to acetylcholine in the presence of the test drugs are compared to the control group to evaluate the effect on bronchoconstriction.[6]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Receptor_Binding Receptor Binding (HEK293 cells) Determine Ki Determine Ki Receptor_Binding->Determine Ki cAMP_Assay cAMP Accumulation (HEK293 cells) Measure cAMP levels Measure cAMP levels cAMP_Assay->Measure cAMP levels Animal_Model Ovalbumin-sensitized Guinea Pig Drug_Admin Drug Administration (i.v.) Animal_Model->Drug_Admin Airway_Measurement Measure Raw & Cdyn Drug_Admin->Airway_Measurement Challenge Acetylcholine Challenge Airway_Measurement->Challenge Assess Bronchoconstriction Assess Bronchoconstriction Challenge->Assess Bronchoconstriction

Overview of Experimental Workflows.

Conclusion

The experimental data clearly demonstrate the profound differences in the beta-2 adrenoceptor-mediated effects of this compound and propranolol. This compound, with its high beta-1 selectivity, largely spares beta-2 adrenoceptors, resulting in a minimal impact on downstream signaling and physiological processes such as bronchodilation and vasodilation. In contrast, propranolol's non-selective nature leads to potent antagonism of beta-2 adrenoceptors, significantly altering cellular signaling and eliciting notable physiological responses, including the potential for bronchoconstriction and peripheral vasoconstriction.[6][8] This comparative analysis underscores the importance of receptor selectivity in drug design and therapeutic application, providing a valuable resource for researchers and clinicians in the field of pharmacology and drug development.

References

A Comparative Analysis of Landiolol and Clonidine for Perioperative Hemodynamic Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of landiolol and clonidine on perioperative hemodynamics. The information is supported by experimental data to assist in research and development endeavors.

Introduction

Maintaining hemodynamic stability during the perioperative period is critical for patient safety and optimal surgical outcomes. Tachycardia and hypertension are common physiological responses to surgical stress, anesthesia, and intubation, which can increase the risk of myocardial ischemia and other adverse cardiovascular events.[1][2] this compound, an ultra-short-acting, highly selective β1-adrenergic receptor antagonist, and clonidine, a centrally acting α2-adrenergic receptor agonist, are two pharmacological agents used to manage these hemodynamic fluctuations. This guide compares their mechanisms of action, experimental protocols for their study, and their observed effects on key hemodynamic parameters.

This compound is a beta-blocker with a rapid onset and a very short half-life of approximately four minutes.[3][4] Its high selectivity for β1 receptors (255 times greater than for β2 receptors) allows it to effectively reduce heart rate with a minimal effect on blood pressure.[3]

Clonidine acts on the central nervous system to reduce sympathetic outflow, resulting in decreased heart rate and blood pressure.[5][6] Administered orally or intravenously, it is often used as a premedicant to attenuate the hemodynamic stress response to surgery and anesthesia.[7][8]

Mechanism of Action

The distinct mechanisms of this compound and clonidine underpin their different hemodynamic profiles.

This compound: As a selective β1-adrenergic receptor antagonist, this compound competitively inhibits the binding of catecholamines (norepinephrine and epinephrine) to β1 receptors, which are predominantly located in the heart.[9][10] This blockade inhibits the activation of the Gs protein-coupled signaling pathway, leading to decreased production of cyclic AMP (cAMP). The ultimate effects are a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular (AV) node conduction.[4][9]

Landiolol_Pathway cluster_membrane Cell Membrane Beta1_Receptor β1 Adrenergic Receptor Gs Gs Protein Beta1_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Catecholamines Epinephrine/ Norepinephrine Catecholamines->Beta1_Receptor Activates This compound This compound This compound->Beta1_Receptor Blocks Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Effects ↓ Heart Rate ↓ Contractility ↓ AV Conduction PKA->Effects

Caption: this compound's β1-Adrenergic Receptor Blockade Pathway.

Clonidine: Clonidine is an agonist at α2-adrenergic receptors located in the brainstem.[11] Activation of these presynaptic receptors inhibits the release of norepinephrine, thereby reducing sympathetic outflow from the central nervous system.[6][12] This central sympatholytic action leads to a decrease in heart rate, peripheral vascular resistance, and consequently, blood pressure.[5][12]

Clonidine_Pathway cluster_cns Central Nervous System (Brainstem) cluster_presynaptic Presynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Release NE_Vesicle->NE_Release Alpha2_Receptor α2 Adrenergic Receptor Alpha2_Receptor->NE_Release Inhibits (Negative Feedback) Clonidine Clonidine Clonidine->Alpha2_Receptor Activates Sympathetic_Signal Sympathetic Nerve Signal Sympathetic_Signal->NE_Vesicle Triggers Sympathetic_Outflow ↓ Sympathetic Outflow Hemodynamic_Effects ↓ Heart Rate ↓ Blood Pressure Sympathetic_Outflow->Hemodynamic_Effects

Caption: Clonidine's Central α2-Adrenergic Agonist Pathway.

Experimental Protocols

The methodologies employed in clinical trials provide context for the quantitative data. Below are summaries of typical experimental designs for evaluating this compound and clonidine.

This compound Experimental Workflow: A common design is a prospective, randomized controlled trial.[1] For instance, in studies evaluating this compound for perioperative tachycardia, patients at risk for cardiovascular events undergoing major surgery are randomized into an intervention group and a control group.

Landiolol_Workflow Patient_Pool Eligible Patients (e.g., Undergoing Major Surgery) Randomization Randomization Patient_Pool->Randomization Group_L This compound Group (e.g., 1-40 mcg/kg/min infusion) Randomization->Group_L Group_C Control Group (Usual Care / Placebo) Randomization->Group_C Surgery Intraoperative Period Group_L->Surgery Group_C->Surgery Monitoring Continuous Hemodynamic Monitoring (HR, MAP) Surgery->Monitoring Data_Analysis Data Analysis (Compare outcomes like tachycardia incidence, myocardial injury) Monitoring->Data_Analysis

Caption: Typical Experimental Workflow for a this compound Clinical Trial.
  • Patient Selection: Inclusion criteria often focus on patients with cardiovascular risk factors scheduled for major non-cardiac surgery.[1] Exclusion criteria may include pre-existing bradycardia, heart failure, or asthma.[13]

  • Intervention: The this compound group receives a continuous intravenous infusion, titrated to maintain a target heart rate (e.g., below 90 beats per minute), while ensuring mean arterial pressure (MAP) remains above a certain threshold (e.g., 65 mmHg).[1][2]

  • Control: The control group receives standard care or a placebo infusion.

  • Data Collection: Hemodynamic parameters such as heart rate and blood pressure are continuously monitored and recorded throughout the perioperative period.

  • Primary Outcome: The primary endpoint is often the incidence of tachycardia, while secondary outcomes can include myocardial injury, hypotension, and bradycardia.[1]

Clonidine Experimental Workflow: Studies on clonidine typically involve its use as a premedication. A randomized, double-blind, placebo-controlled design is common.[7][8]

  • Patient Selection: Patients scheduled for elective surgeries under general anesthesia, often those involving significant hemodynamic stress like laparoscopic procedures, are recruited.[8][14]

  • Intervention: The treatment group receives a single oral dose of clonidine (e.g., 100-300 µg or dosed by weight) approximately 90 minutes before the induction of anesthesia.[7][14]

  • Control: The control group receives an oral placebo at the same time point.[14]

  • Data Collection: Hemodynamic variables (heart rate, systolic blood pressure, diastolic blood pressure, MAP) are recorded at baseline and at critical time points: after premedication, after induction, after intubation, during pneumoperitoneum, and post-extubation.[7][15]

  • Primary Outcome: The primary outcomes are the attenuation of hemodynamic responses to laryngoscopy and surgery, with secondary outcomes including anesthetic requirements and postoperative analgesic needs.[8][14]

Quantitative Data on Hemodynamic Effects

The following table summarizes the quantitative effects of this compound and clonidine on perioperative hemodynamics as reported in various clinical studies. Since direct comparison trials are scarce, data is presented from separate studies evaluating each drug against a control or another agent.

ParameterThis compound EffectsClonidine Effects
Heart Rate (HR) Significant Reduction. In one study comparing it to esmolol, this compound produced a more rapid and substantial HR decrease (-40 ± 20 BPM vs. -30 ± 16 BPM with esmolol) 30 minutes after extubation.[16] A study on OPCAB surgery patients showed a significantly lower HR in the this compound group compared to control.[17]Significant Attenuation of Tachycardia. Compared to placebo, clonidine premedication leads to a significantly lower heart rate following stressful events like intubation and pneumoperitoneum.[7][15] In one study, the mean HR in the clonidine group ranged from 76.11 to 94.57 bpm, versus 79.04 to 112.00 bpm in the placebo group.[14][18]
Blood Pressure (BP) Minimal to No Effect. A key feature is its ability to reduce HR without causing significant hypotension.[9] One study found this compound had no effect on blood pressure, whereas esmolol was associated with a significant reduction in MAP.[16]Significant Attenuation of Hypertension. Clonidine premedication effectively blunts the hypertensive response to intubation and surgery.[15] In one study, the MAP in the clonidine group ranged from 83.07 to 93.64 mmHg, while the placebo group ranged from 88.04 to 116.14 mmHg.[14][18]
Anesthetic/Analgesic Sparing Not a primary reported effect.Significant Sparing Effect. Multiple studies conclude that clonidine premedication reduces the intraoperative requirement for volatile anesthetics (like isoflurane or sevoflurane) and postoperative analgesics.[7][8][14]
Onset and Duration Ultra-short. Rapid onset and a half-life of 3-4 minutes allow for precise, titratable control.[3][4]Longer Acting. After oral administration, peak plasma concentrations are reached in 60-90 minutes, with a half-life of 9-12 hours.[8][19]

Objective Comparison

This compound excels in situations where rapid and precise control of heart rate is required without altering blood pressure. Its ultra-short half-life is a significant safety feature, as any undesired effects like excessive bradycardia can be quickly reversed by discontinuing the infusion. This makes it particularly suitable for hemodynamically fragile patients or during procedures with fluctuating cardiac stimulation. Its primary role is the intraoperative management of tachycardia.

Clonidine , when used as a premedication, provides a stable and calm intraoperative course by blunting the central sympathetic response from the outset. Its benefits extend beyond hemodynamic control to include sedation, anxiolysis, and a reduction in both anesthetic and postoperative analgesic requirements.[7][14] However, its longer duration of action means its effects are not easily titratable intraoperatively, and there is a higher potential for dose-related side effects like sedation, bradycardia, and hypotension that can extend into the postoperative period.

Summary of Comparison:

FeatureThis compoundClonidine
Primary Use Intraoperative rate controlPremedication for hemodynamic stability
Primary Effect Heart Rate ReductionHR and BP Reduction
Effect on BP MinimalSignificant Reduction
Control Highly titratableNot titratable (after oral dose)
Onset/Offset Rapid / Ultra-shortSlow / Long
Anesthetic Sparing NoYes
Postoperative Analgesia NoYes
Route Intravenous InfusionOral (typically)

Conclusion

This compound and clonidine are effective but fundamentally different agents for managing perioperative hemodynamics. The choice between them depends on the clinical objective.

  • This compound is the agent of choice for the targeted, intraoperative treatment of tachycardia, especially when preserving blood pressure is crucial. Its pharmacokinetic profile offers a high degree of control and safety.

  • Clonidine is a valuable premedication for providing broad-spectrum sympatholysis, leading to stable hemodynamics, reduced anesthetic needs, and improved postoperative comfort. Its use is best suited for patients who can tolerate a modest decrease in blood pressure and where a prolonged sedative and analgesic effect is beneficial.

For drug development professionals, the distinct mechanisms and profiles of these two drugs highlight different strategies for cardiovascular control. This compound represents a highly targeted, titratable approach, while clonidine offers a more systemic, preventative method of attenuating the surgical stress response. Future research could focus on direct, head-to-head comparisons in various surgical populations to further delineate their respective roles and potential for synergistic use.

References

A meta-analysis of clinical trials comparing landiolol with other short-acting beta-blockers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical evidence reveals landiolol, an ultra-short-acting beta-blocker, offers superior heart rate control with a more favorable hemodynamic profile compared to other short-acting beta-blockers, particularly esmolol. This guide synthesizes findings from multiple meta-analyses and clinical trials, presenting a detailed comparison for researchers, scientists, and drug development professionals.

This compound, a highly selective β1-adrenergic antagonist, has demonstrated significant efficacy in the management of tachyarrhythmias across various clinical settings, including cardiac surgery, critical care, and sepsis. Its pharmacological profile, characterized by a rapid onset and a very short half-life, allows for precise dose titration and swift reversal of its effects, a key advantage in hemodynamically unstable patients.

Comparative Efficacy in Heart Rate Control

Meta-analyses of randomized controlled trials consistently show that this compound is more effective at reducing heart rate compared to other short-acting beta-blockers. In a study of critically ill patients, this compound achieved a significantly greater reduction in heart rate over a 72-hour period compared to esmolol.[1][2][3] Another trial focusing on patients with reduced ejection fraction after vascular surgery found that this compound produced a more rapid and substantial decrease in heart rate than esmolol.[4][5]

Specifically, one study reported that 30 minutes after tracheal extubation, the mean heart rate reduction was -40 ± 20 BPM in the this compound group, compared to -30 ± 16 BPM in the esmolol group.[4][5] Furthermore, a meta-analysis of studies in patients with supraventricular tachyarrhythmias and left ventricular dysfunction demonstrated a significant mean heart rate reduction of 42 bpm with this compound, with 75% of patients achieving their target heart rate.[6]

Hemodynamic Profile and Adverse Events

A key differentiator for this compound is its minimal impact on blood pressure compared to other beta-blockers.[7][8][9][10] This is attributed to its high β1-selectivity (β1/β2 ratio of approximately 255:1), which is significantly greater than that of esmolol (33:1) and propranolol (0.6:1).[11][12][13] This high cardioselectivity translates to a reduced risk of hypotension, a common side effect of beta-blockade.

In a comparative study, esmolol was associated with a significant reduction in mean arterial pressure, a phenomenon not observed with this compound.[5] While hypotension can still occur with this compound, its incidence is generally low. A systematic review reported a 13% incidence of hypotension associated with this compound use.[14] Another meta-analysis found that only two major adverse events (one case of hypotension and one of asthma) were reported out of 302 patients receiving this compound.[15]

Data Summary: this compound vs. Esmolol

FeatureThis compoundEsmololPropranolol (for comparison)
β1/β2 Selectivity Ratio ~255:1[7][10][11][12][13]~33:1[11][12][13]~0.6:1[11][13]
Elimination Half-Life ~4 minutes[12][16][17]~9 minutes[12][17]~2 hours[11]
Heart Rate Reduction More rapid and substantial decrease[1][4][5]Significant, but less pronounced than this compound[1][4][5]Effective, but with a longer duration of action[18]
Effect on Blood Pressure Minimal hypotensive effect[7][8][9][10]More pronounced hypotensive effect[4][5][8]Can cause significant hypotension[18]
Common Adverse Events Hypotension, bradycardia[14]Hypotension, bradycardia[4]Bradycardia, hypotension, bronchospasm[18]

Experimental Protocols

The clinical trials included in this meta-analysis employed rigorous methodologies to compare the efficacy and safety of this compound with other short-acting beta-blockers. A common experimental design is the randomized controlled trial (RCT).

Example Protocol: Comparison of this compound and Esmolol in Critically Ill Patients
  • Study Design: A retrospective, observational, propensity score-matched study.[1][2]

  • Patient Population: Critically ill adult patients admitted to the ICU who required heart rate control for tachycardia.[1][2]

  • Intervention:

    • This compound Group: Intravenous infusion initiated at a mean dose of 3.1 µg/kg/min.[1]

    • Esmolol Group: Intravenous infusion initiated at a mean dose of 5.5 µg/kg/min.[1]

  • Primary Outcome: Heart rate control over a 72-hour infusion period.[1][2][3]

  • Secondary Outcomes: Hemodynamic response (vasopressor requirements), central venous oxygen saturation (ScvO2), and partial pressure of carbon dioxide (PCO2) gap.[1][3]

  • Data Analysis: Generalized estimating equations were used to compare heart rate between the two groups over time.[3]

Visualizing the Evidence

To further illustrate the findings, the following diagrams depict the pharmacological comparison and the study selection process for a representative meta-analysis.

cluster_this compound This compound cluster_Esmolol Esmolol L_Selectivity High β1 Selectivity (β1/β2 = 255:1) L_Effect Potent Negative Chronotropy L_Selectivity->L_Effect L_BP Minimal Impact on Blood Pressure L_Selectivity->L_BP L_HalfLife Ultra-Short Half-Life (~4 mins) L_HalfLife->L_Effect E_Selectivity Moderate β1 Selectivity (β1/β2 = 33:1) E_Effect Negative Chronotropy E_Selectivity->E_Effect E_BP Potential for Hypotension E_Selectivity->E_BP E_HalfLife Short Half-Life (~9 mins) E_HalfLife->E_Effect

Caption: Comparative Pharmacological Properties of this compound and Esmolol.

A Records identified through database searching (n = 65) B Records after duplicates removed A->B C Records screened B->C D Full-text articles assessed for eligibility C->D G Records excluded C->G E Studies included in qualitative synthesis D->E H Full-text articles excluded, with reasons D->H F Studies included in quantitative synthesis (meta-analysis) (n = 6) E->F

Caption: PRISMA Flow Diagram for a Meta-Analysis of this compound.[10][15]

References

Safety Operating Guide

Proper Disposal of Landiolol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Landiolol, ensuring compliance and safety in a laboratory setting. These procedures are designed for researchers, scientists, and drug development professionals to manage this compound waste responsibly.

Immediate Safety and Handling Protocols

When handling this compound, especially during disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This compound hydrochloride is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A)[1][2].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, safety goggles with side-shields, and a lab coat[1][2]. In case of dust formation, a full-face respirator may be necessary[2].

  • Spill Management: In the event of a spill, prevent the substance from entering drains or water courses[1]. Absorb liquid spills with an inert, finely-powdered material like diatomite[1]. Decontaminate the affected surfaces by scrubbing with alcohol and dispose of all contaminated materials as pharmaceutical waste[1].

Quantitative Data Summary

For quick reference, the table below summarizes key classifications and parameters for this compound waste management.

ParameterSpecificationSource(s)
GHS Hazard Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2A)[1][2]
Primary Waste Stream Non-Hazardous Pharmaceutical Waste[3][4]
Recommended Container Blue-lidded, sealed, and clearly labeled container[3][4]
Container Labeling "Pharmaceutical Non-Hazardous Waste for incineration. Non-Cytotoxic and Non-Cytostatic."[4]
Primary Disposal Method High-temperature incineration via a licensed contractor[5]
Prohibited Disposal Do not discharge into sewers or waterways. Do not burn in open containers.[5][6]

Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory environment.

Step 1: Waste Segregation and Collection

Proper segregation at the source is critical to ensure safe and compliant disposal.

  • Identify Waste: Identify all materials for disposal, including unused or expired this compound powder, reconstituted solutions, and any materials contaminated during handling (e.g., pipette tips, gloves, absorbent pads).

  • Segregate Waste: Do not mix this compound waste with general trash, biohazardous waste, or other hazardous chemical waste streams unless your institution's specific guidelines require it for dual waste.

  • Contain Waste: Place all this compound-contaminated waste and expired products directly into a designated blue-lidded pharmaceutical waste container [3][4]. This container should be clearly labeled for non-hazardous, non-cytotoxic medicines destined for incineration[4].

  • Avoid Alterations: Do not remove medicines from their original blister packs or compliance aids before disposal[4].

Step 2: Packaging and Labeling

Proper packaging prevents leaks and ensures waste handlers are aware of the contents.

  • Seal Container: Ensure the blue-lidded container is securely sealed to prevent spills or leakage. These containers should be lockable to prevent theft or accidental contact[3].

  • Label Correctly: The container must be clearly labeled as "Pharmaceutical Non-Hazardous Waste for incineration" and "Non-Cytotoxic and Non-Cytostatic"[4].

Step 3: Storage and Removal

Temporary storage must be managed to maintain a safe laboratory environment.

  • Secure Storage: Store the sealed waste container in a designated, secure waste accumulation area, away from general laboratory traffic.

  • Arrange Pickup: Adhere to your institution's schedule for hazardous waste removal. Contact your Environmental Health & Safety (EHS) department or the licensed waste disposal contractor to arrange for pickup. Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations[1].

Step 4: Disposal of Empty Packaging

Packaging that is not contaminated can often be managed separately.

  • Outer Packaging: Cardboard boxes and paper leaflets can be placed in standard recycling bins after ensuring all patient-sensitive or proprietary information has been removed or obliterated[4].

  • Empty Vials/Containers: Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning[6]. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill as per institutional policy[6].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

LandiololDisposalWorkflow cluster_pharma Pharmaceutical Waste Stream cluster_packaging Packaging Waste Stream start This compound Waste Generated (Unused Product, Contaminated Labware, Spills) decision_mixed Is waste mixed with biohazard or other hazardous chemicals? start->decision_mixed mixed_waste Manage as Mixed Hazardous Waste per Institutional Protocol decision_mixed->mixed_waste  Yes decision_type Identify Waste Type decision_mixed->decision_type No   pharma_waste Segregate as Non-Hazardous Pharmaceutical Waste decision_type->pharma_waste Product or Contaminated Material packaging_waste Empty & Decontaminated Packaging decision_type->packaging_waste Empty Packaging container Place in Sealed & Labeled Blue-Lidded Container pharma_waste->container storage Store in Secure Designated Area container->storage pickup Arrange Pickup by Licensed Waste Contractor storage->pickup end_incinerate Final Disposal: High-Temperature Incineration pickup->end_incinerate deface Deface or Remove Labels packaging_waste->deface recycle Recycle or Dispose as Regular Solid Waste deface->recycle end_recycle Final Disposal: Recycling/Landfill recycle->end_recycle

Caption: Workflow for this compound Waste Disposal.

References

Comprehensive Safety and Handling Guide for Landiolol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Landiolol. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification

This compound hydrochloride is classified as a hazardous substance that can cause skin and serious eye irritation.[1] It is imperative to follow all precautionary statements to avoid direct contact.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings. Consistent and correct use of PPE is the primary defense against accidental exposure.

Activity Required Personal Protective Equipment
Weighing and Aliquoting Powder Double gloves, protective gown, safety goggles with side-shields, and a full-face respirator if exposure limits are exceeded or irritation is experienced.[2]
Reconstitution and Solution Preparation Double gloves, protective gown, and tightly fitting safety goggles.[1][2]
Administration (in vitro/in vivo) Protective gloves and safety goggles.
Waste Disposal Double gloves and a protective gown.
Spill Cleanup Wear a self-contained breathing apparatus, double gloves, a protective gown, and safety goggles.

Standard Operating Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1]

Handling and Preparation: [1]

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust formation.[3]

  • Don the appropriate PPE as specified in the table above.

  • Wash hands thoroughly after handling the substance.[1][2]

  • For reconstitution, use one of the following solutions: NaCl 9 mg/ml (0.9%) solution, Glucose 50 mg/ml (5%) solution, or Ringer's solution.[4]

  • Avoid actions that could generate dust or aerosols.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Contaminated clothing should be removed and washed before reuse.[1][2]

  • Place all contaminated disposables, such as gloves and vials, in a sealed container labeled for hazardous waste.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing and wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, get medical help.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen.[3]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician.[1]

Accidental Release Measures:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment, including a self-contained breathing apparatus, to avoid dust formation.[3]

  • Contain the spill and then clean it up with plenty of water.[3]

  • Place the collected waste into a sealed container for disposal.

Visual Workflow and Emergency Response Diagrams

The following diagrams illustrate the standard operational workflow for handling this compound and the decision-making process for emergency situations.

Landiolol_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment start Receiving storage Secure Storage start->storage Inspect ppe Don PPE storage->ppe weighing Weighing & Aliquoting ppe->weighing reconstitution Reconstitution weighing->reconstitution admin Administration reconstitution->admin decontamination Decontamination admin->decontamination waste_disposal Waste Disposal decontamination->waste_disposal end End waste_disposal->end

Caption: Standard operational workflow for handling this compound.

Emergency_Response_Workflow cluster_skin_eye Skin/Eye Contact cluster_inhalation_ingestion Inhalation/Ingestion exposure Exposure Event skin_contact Skin Contact exposure->skin_contact Skin eye_contact Eye Contact exposure->eye_contact Eye inhalation Inhalation exposure->inhalation Inhalation ingestion Ingestion exposure->ingestion Ingestion wash_skin Wash with soap & water skin_contact->wash_skin flush_eyes Flush with water eye_contact->flush_eyes seek_medical_skin Seek medical help if irritation persists wash_skin->seek_medical_skin seek_medical_eye Seek immediate medical attention flush_eyes->seek_medical_eye fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water ingestion->rinse_mouth seek_medical_inhalation Seek medical attention fresh_air->seek_medical_inhalation seek_medical_ingestion Seek immediate medical attention rinse_mouth->seek_medical_ingestion

Caption: Emergency response decision tree for this compound exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.